L-Alanine, N-L-alpha-glutamyl-
Description
Glu-Ala is a dipeptide formed from L-alpha-glutamyl and L-alanine residues. It has a role as a metabolite.
Properties
IUPAC Name |
4-amino-5-(1-carboxyethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDHUJAFXGNDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943374 | |
| Record name | 4-Amino-5-[(1-carboxyethyl)imino]-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21064-18-6 | |
| Record name | Glutamylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021064186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334200 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-[(1-carboxyethyl)imino]-5-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the biochemical structure of L-Alanine, N-L-alpha-glutamyl-?
An In-depth Technical Guide to L-Alanine, N-L-alpha-glutamyl-
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the dipeptide L-Alanine, N-L-alpha-glutamyl-, commonly known as L-α-glutamyl-L-alanine (Glu-Ala). This document delves into its fundamental biochemical structure, physicochemical properties, synthesis, and biological significance. Furthermore, it offers detailed, field-proven protocols for the analytical characterization of Glu-Ala, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is designed to be a critical resource for professionals in pharmacology, biochemistry, and drug development, providing the authoritative grounding necessary for advanced research and application.
Introduction to L-α-Glutamyl-L-alanine (Glu-Ala)
L-α-Glutamyl-L-alanine is a dipeptide composed of two proteinogenic amino acids, L-glutamic acid and L-alanine. The nomenclature "N-L-alpha-glutamyl-" specifies that the linkage is a conventional peptide bond formed between the alpha-carboxyl group of the N-terminal L-glutamic acid and the alpha-amino group of the C-terminal L-alanine.[1] This dipeptide is a naturally occurring metabolite found in various organisms, including humans and plants like Arabidopsis thaliana.[2] While it can be formed during the catabolism of larger proteins, its presence as a distinct metabolic intermediate suggests specific biological roles that are areas of active investigation.[1] Understanding its structure and function is crucial for fields ranging from metabolomics to the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecular architecture and chemical properties of Glu-Ala is foundational for any experimental design or application development.
Biochemical Structure and Stereochemistry
The structure of Glu-Ala is defined by the sequence of its constituent amino acids and the nature of the peptide bond. Both amino acids are in their L-enantiomeric forms, which is the stereoisomer predominantly found in biological systems. The peptide bond creates a planar and rigid amide linkage, influencing the molecule's overall conformation.
Below is a two-dimensional representation of the L-α-Glutamyl-L-alanine structure.
Caption: 2D chemical structure of L-α-Glutamyl-L-alanine.
Physicochemical Data
The physicochemical properties of Glu-Ala are critical for designing analytical separations, formulating solutions, and predicting its behavior in biological systems. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₅ | [2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | [1][2] |
| Canonical SMILES | CO)NC(=O)O)N | [2] |
| InChI Key | JZDHUJAFXGNDSB-WHFBIAKZSA-N | [1][2] |
| Physical State | Solid | [2] |
| XLogP3 | -3.8 | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Biological Significance and Synthesis
Biological Role and Occurrence
Glu-Ala is recognized as an endogenous metabolite.[2] Its constituent amino acids are derived from intermediates of the citric acid cycle.[3] Glutamate serves as a major intracellular nitrogen donor and a precursor for several other amino acids.[3] Dipeptides like Glu-Ala are generally involved in protein turnover and can be absorbed in the small intestine via transporters such as hPepT1.[1]
It is important to distinguish L-α-glutamyl-L-alanine from its isomer, L-γ-glutamyl-L-alanine, where the peptide bond is formed via the side-chain (gamma) carboxyl group of glutamic acid.[1] This gamma-linked isomer is involved in the gamma-glutamyl cycle and can act as a positive modulator of the calcium-sensing receptor (CaSR).[4][5] While the alpha-linked form is the conventional structure found in proteins, the distinct roles of these isomers highlight the specificity of biological systems.
Chemical Synthesis
The synthesis of Glu-Ala for research or pharmaceutical purposes is typically achieved through standard peptide synthesis protocols. Solution-phase or solid-phase peptide synthesis (SPPS) can be employed.
Expertise in Practice: Why SPPS is Preferred for Research Scale For research-scale synthesis, SPPS is often the method of choice due to its efficiency and ease of purification. The process involves anchoring the C-terminal amino acid (Alanine) to a solid resin support, followed by the sequential addition of the N-terminal amino acid (Glutamic acid). The key advantage is that excess reagents and by-products can be washed away after each step, driving the reaction to completion and simplifying the final purification, which is typically accomplished by reversed-phase HPLC.
Analytical and Characterization Protocols
Accurate and robust analytical methods are paramount for the identification, quantification, and purity assessment of Glu-Ala. The combination of chromatography and mass spectrometry is the gold standard.[6][7]
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[8] For a polar dipeptide like Glu-Ala, specific column chemistry and mobile phase conditions are required for adequate retention and resolution.[9]
Methodology:
-
Column Selection: A C18 column with aqueous stability is recommended. The long alkyl chains of the C18 stationary phase provide hydrophobic interaction, but one with polar end-capping is crucial to prevent peak tailing and ensure retention of polar analytes under highly aqueous conditions.[9][10]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in HPLC-grade water. Causality: The ion-pairing agent (TFA/FA) is critical. It pairs with the charged amine and carboxyl groups on the peptide, neutralizing their charge and increasing retention on the non-polar stationary phase. It also sharpens peaks and improves resolution.
-
Solvent B: 0.1% TFA or FA in Acetonitrile (ACN).
-
-
Gradient Elution: A shallow gradient is optimal for separating polar peptides.[10]
-
Time 0-5 min: 0-15% B (Isocratic hold to ensure binding)
-
Time 5-25 min: 15-40% B (Shallow gradient for elution)
-
Time 25-27 min: 40-95% B (Steep wash to remove contaminants)
-
Time 27-30 min: 95% B (Hold)
-
Time 30-35 min: 95-0% B (Return to initial conditions for re-equilibration)
-
-
Detection: UV detection at 214 nm. Causality: The peptide bond (-CONH-) exhibits strong absorbance at this wavelength, making it a universal and sensitive method for peptide detection.
-
System Validation: The method should be validated for specificity, linearity, precision, and accuracy to ensure it is fit for purpose.[7]
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides definitive structural confirmation and highly sensitive quantification.[11] The HPLC system is coupled directly to a mass spectrometer.
Methodology:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method. Causality: ESI is a soft ionization technique ideal for polar, non-volatile molecules like peptides. It generates protonated molecular ions ([M+H]^+) with minimal in-source fragmentation, preserving the molecular weight information.
-
Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) is set to scan for the precursor ion, which for Glu-Ala is the protonated molecule with an m/z of 219.097 (calculated for C₈H₁₅N₂O₅⁺).
-
Collision-Induced Dissociation (CID): The precursor ion (m/z 219.1) is selected and fragmented in a collision cell. This process reproducibly breaks the peptide bond.
-
Mass Analysis (MS2): The second mass analyzer scans the resulting fragment ions. The fragmentation pattern is a structural fingerprint of the peptide.
-
Expected Fragments: The primary fragmentation occurs at the peptide bond, producing b- and y-ions.
-
-
Data Interpretation: The presence of the correct precursor ion and its characteristic fragment ions confirms the identity of L-α-glutamyl-L-alanine.
Caption: A generalized workflow for the characterization of Glu-Ala using LC-MS/MS.
Applications in Research and Development
The study of dipeptides like Glu-Ala is expanding. As metabolic intermediates, their levels can serve as potential biomarkers for various physiological or pathological states.[1] In drug development, dipeptides are explored as components of prodrugs to improve the absorption and delivery of therapeutic agents. Furthermore, peptides related to Glu-Ala have been investigated for their immunoprotective effects, suggesting potential roles in modulating the immune response.[14]
Conclusion
L-Alanine, N-L-alpha-glutamyl- (Glu-Ala) is a dipeptide of significant interest due to its role as a fundamental metabolite. A thorough understanding of its biochemical structure, coupled with robust and validated analytical methodologies like RP-HPLC and LC-MS/MS, is essential for any researcher or drug development professional working with this molecule. The protocols and insights provided in this guide offer a self-validating framework for the accurate characterization of Glu-Ala, enabling its further exploration in basic science and translational research.
References
-
Yeast Metabolome Database. L-gamma-Glutamyl-L-alanine (YMDB00691). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6992506, Glu-Ala. [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 440103, Gamma-Glutamylalanine. [Link]
-
ACS Publications. Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
-
National Library of Medicine. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. [Link]
-
National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]
-
Medizinische Fakultät Münster. Amino acids Mass Spectra. [Link]
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. [Link]
-
Biovera. HPLC Analysis Methods for Peptide Characterization. [Link]
-
ResearchGate. The peptide Ala-Glu-Asp-Gly and interferon gamma: Their role in immune response during aging. [Link]
Sources
- 1. L-Alanine, N-L-alpha-glutamyl- | 21064-18-6 | Benchchem [benchchem.com]
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- 3. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gamma-Glutamylalanine | C8H14N2O5 | CID 440103 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. biovera.com.au [biovera.com.au]
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- 13. Amino acids [medizin.uni-muenster.de]
- 14. researchgate.net [researchgate.net]
A Technical Guide to L-Alanine, N-L-alpha-glutamyl- as a Positive Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is a critical regulator of extracellular calcium (Ca²⁺ₒ) homeostasis.[1][2] Its activity is not only governed by its primary orthosteric agonist, Ca²⁺, but is also fine-tuned by a range of endogenous molecules acting at allosteric sites. Among these are L-amino acids and certain peptides, which act as positive allosteric modulators (PAMs), enhancing the receptor's sensitivity to Ca²⁺ₒ.[2] This guide focuses on the dipeptide L-Alanine, N-L-alpha-glutamyl- (herein referred to as γ-Glu-Ala), a member of the γ-glutamyl peptide family, and its role as a CaSR PAM. We will explore its mechanism of action, the functional consequences of receptor modulation, and provide detailed, field-proven protocols for its characterization in a research setting.
Introduction: The Calcium-Sensing Receptor and Allosteric Modulation
The CaSR is a ubiquitously expressed receptor with a profound role in systemic calcium regulation, primarily through its actions in the parathyroid glands and kidneys.[3] Structurally, it functions as an obligate dimer, featuring a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) domain typical of GPCRs.[4]
Activation of the CaSR by increased Ca²⁺ₒ initiates a cascade of intracellular signaling events, most prominently through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), and the mobilization of calcium from intracellular stores.[5] This signaling ultimately suppresses the secretion of parathyroid hormone (PTH).[6]
Allosteric modulation provides a sophisticated mechanism for regulating CaSR activity. Unlike orthosteric agonists that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor.[2]
-
Positive Allosteric Modulators (PAMs) , such as L-amino acids and γ-glutamyl peptides, potentiate the receptor's response to the orthosteric agonist. They typically cause a leftward shift in the agonist's concentration-response curve, meaning a lower concentration of Ca²⁺ is required to achieve the same level of receptor activation.[2]
-
Negative Allosteric Modulators (NAMs) , or calcilytics, decrease the receptor's sensitivity to Ca²⁺, shifting the curve to the right.[4]
This modulation allows the CaSR to function as a multi-modal sensor, integrating signals from various nutrients beyond just calcium ions.[7]
Mechanism of Action: How γ-Glu-Ala Modulates the CaSR
L-amino acids and γ-glutamyl peptides, including γ-Glu-Ala, act as pure PAMs.[7] In the absence of the primary agonist, Ca²⁺, these molecules do not typically activate the receptor themselves.[7][8] Instead, their modulatory effect is dependent on the presence of extracellular calcium.
Binding Site and Conformational Change: γ-Glu-Ala is understood to bind within the VFT domain of the CaSR, at a site closely related to where L-amino acids like L-phenylalanine bind.[6] The binding of Ca²⁺ and a PAM like γ-Glu-Ala to the VFT domain induces a conformational change that stabilizes the active state of the receptor.[4] This allosteric interplay enhances the potency of Ca²⁺, allowing the receptor to be activated at lower extracellular concentrations.[4][7] A proposed molecular mechanism involves the binding of calcium ions stabilizing the closure of the VFT, a rearrangement that is further enhanced by the presence of the L-amino acid or peptide modulator.[4]
Functional Consequences of CaSR Modulation by γ-Glu-Ala
The potentiation of CaSR activity by γ-Glu-Ala leads to measurable downstream cellular responses:
-
Enhanced Intracellular Calcium ([Ca²⁺]i) Mobilization: As a PAM, γ-Glu-Ala increases the sensitivity of the CaSR to Ca²⁺ₒ, resulting in a more robust release of Ca²⁺ from intracellular stores upon stimulation.[6] This is a primary and direct readout of CaSR activation via the Gαq/11 pathway.[5]
-
MAPK/ERK Pathway Activation: Beyond intracellular calcium flux, CaSR activation can also trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] This pathway is often associated with longer-term cellular effects like proliferation and differentiation.
-
Inhibition of PTH Secretion: In the physiological context of parathyroid cells, the enhanced signaling promoted by γ-Glu-Ala leads to a more potent suppression of PTH secretion.[6]
The ability to selectively modulate certain pathways over others, a phenomenon known as "biased signaling," is an area of growing interest for CaSR-targeting therapeutics.[11]
Diagram: CaSR Signaling Pathway
The following diagram illustrates the canonical Gαq/11 signaling pathway activated by the CaSR and its modulation by a PAM like γ-Glu-Ala.
Caption: CaSR activation by Ca²⁺ is potentiated by γ-Glu-Ala, leading to Gq/11-mediated signaling.
Experimental Characterization of γ-Glu-Ala
To rigorously characterize the activity of γ-Glu-Ala as a CaSR PAM, a series of well-controlled, cell-based assays are required. The foundational model for this work is a Human Embryonic Kidney 293 (HEK293) cell line stably expressing the human CaSR. This provides a robust and reproducible system, minimizing interference from other endogenous receptors that might respond to the tested compounds.
Key Assay: Intracellular Calcium ([Ca²⁺]i) Mobilization
This assay is the gold standard for assessing CaSR activation via the Gq/11 pathway.[5] It measures the transient increase in cytosolic calcium following receptor stimulation.
Causality Behind Experimental Choices:
-
Cell Line: HEK293 cells are used for their reliable growth and transfection efficiency. Stable expression of CaSR ensures a consistent receptor population for reproducible results.
-
Fluorescent Dye: Ratiometric dyes like Fura-2 AM or Indo-1 are preferred.[5][12] They allow for the calculation of a ratio of fluorescence intensities at two different wavelengths, which corrects for variations in cell number, dye loading, and illumination intensity, providing a more accurate measure of [Ca²⁺]i.
-
Assay Buffer: A low-calcium buffer is used to establish a baseline. The experiment then involves adding a fixed, sub-maximal concentration of extracellular Ca²⁺ along with the test compound (γ-Glu-Ala) to observe potentiation.
Detailed Step-by-Step Protocol:
-
Cell Culture & Plating:
-
Culture HEK293 cells stably expressing CaSR in appropriate media (e.g., DMEM with 10% FBS, selection antibiotic).
-
Seed cells into a 96-well, black-walled, clear-bottom microplate at a density that will yield a 90-100% confluent monolayer on the day of the assay. Incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution (e.g., HBSS) with a low concentration of Ca²⁺ (e.g., 0.5 mM).
-
Aspirate the culture medium from the wells and wash once with the salt solution.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
-
Cell Washing:
-
Aspirate the loading buffer.
-
Gently wash the cell monolayer twice with 100 µL of the assay buffer to remove extracellular dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Preparation:
-
Prepare a 2X concentration stock plate. In each well, add a fixed, sub-maximal concentration of CaCl₂ (e.g., 1.5 mM final concentration) along with varying concentrations of γ-Glu-Ala. Include controls:
-
Vehicle Control: Buffer only.
-
Ca²⁺ Control: CaCl₂ only.
-
Positive Control: Ca²⁺ plus a known PAM (e.g., L-Phe).
-
-
-
Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with injectors.[12]
-
Set the reader to measure Fura-2 fluorescence (Excitation: 340 nm and 380 nm; Emission: 510 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject 100 µL from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the ratio of the 340 nm/380 nm fluorescence intensities for each time point.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating Ca²⁺ concentration.
-
Plot the peak response against the log concentration of γ-Glu-Ala to generate a concentration-response curve and determine the EC₅₀ (the concentration of modulator that produces 50% of its maximal effect).
-
Secondary Assay: ERK1/2 Phosphorylation
This assay confirms CaSR activity through a different signaling branch and provides insights into longer-term cellular signaling.
Causality Behind Experimental Choices:
-
Serum Starvation: Cells are serum-starved prior to the assay to reduce basal levels of ERK phosphorylation, thereby increasing the signal-to-noise ratio of the experiment.[9]
-
Time Course: ERK phosphorylation is a slower event than calcium mobilization, typically peaking between 5 and 15 minutes after stimulation.[13] A time-course experiment is crucial to identify the optimal stimulation time.
-
Detection Method: High-throughput methods like AlphaScreen SureFire or In-Cell Western assays are efficient for screening and pharmacology.[14][15] They are immunoassays that quantify the phosphorylated form of ERK.
Detailed Step-by-Step Protocol:
-
Cell Culture & Starvation:
-
Seed HEK293-CaSR cells in a 96-well plate as described above.
-
Once confluent, replace the growth medium with serum-free medium and incubate for 4-18 hours.
-
-
Compound Stimulation:
-
Prepare compound solutions in serum-free medium.
-
Aspirate the starvation medium and add the compound solutions to the cells.
-
Incubate at 37°C for the predetermined optimal time (e.g., 5-10 minutes).
-
-
Cell Lysis & Detection (Example using AlphaScreen SureFire):
-
Aspirate the compound solution and add Lysis Buffer provided with the assay kit. Agitate for 10-15 minutes.
-
Transfer a small volume of the lysate (e.g., 5 µL) to a 384-well assay plate.
-
Add the Acceptor Bead mix (containing an antibody specific for phospho-ERK) and incubate.
-
Add the Donor Bead mix and incubate in the dark for 2 hours.
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of phosphorylated ERK.
-
Normalize the data to a positive control (e.g., stimulation with a high concentration of Ca²⁺ or a known agonist).
-
Plot the signal against the log concentration of γ-Glu-Ala to determine its EC₅₀ for ERK activation.
-
Diagram: Experimental Workflow for CaSR PAM Characterization
This diagram outlines the logical flow for testing a putative CaSR modulator like γ-Glu-Ala.
Caption: Workflow for characterizing γ-Glu-Ala as a CaSR positive allosteric modulator (PAM).
Data Interpretation: Expected Outcomes
For a true PAM like γ-Glu-Ala, the experimental results should demonstrate a clear potentiation of the Ca²⁺ response.
| Parameter | Assay | Expected Outcome with γ-Glu-Ala | Rationale |
| EC₅₀ of γ-Glu-Ala | [Ca²⁺]i Mobilization | A measurable EC₅₀ in the presence of a fixed, sub-maximal [Ca²⁺]. | Demonstrates concentration-dependent potentiation of the Ca²⁺-induced signal. |
| EC₅₀ of Ca²⁺ | [Ca²⁺]i Mobilization | Significant decrease in the EC₅₀ of Ca²⁺ in the presence of γ-Glu-Ala. | The hallmark of a PAM; the receptor becomes more sensitive to its primary agonist.[16] |
| Maximal Response | [Ca²⁺]i Mobilization | May or may not increase the maximal response elicited by Ca²⁺. | A PAM primarily affects potency (EC₅₀), but can sometimes also affect efficacy (Eₘₐₓ). |
| EC₅₀ of γ-Glu-Ala | p-ERK1/2 Assay | A measurable EC₅₀, often right-shifted compared to the [Ca²⁺]i assay. | Confirms activity on a separate signaling pathway; potency differences can indicate biased signaling. |
Table 1: Expected results from in vitro pharmacological assays.
Therapeutic Potential and Future Directions
Positive allosteric modulators of the CaSR, known as calcimimetics, are clinically used to treat secondary hyperparathyroidism in patients with chronic kidney disease and for primary hyperparathyroidism.[2][17] By sensitizing the CaSR to ambient Ca²⁺ levels, these drugs effectively reduce PTH secretion.
The discovery and characterization of endogenous modulators like γ-Glu-Ala and other L-amino acids provide several key insights:
-
Physiological Regulation: They highlight the role of the CaSR as a nutrient sensor in tissues like the gastrointestinal tract, where it can modulate hormone secretion in response to dietary protein.[18][19]
-
Drug Discovery: The binding sites for these molecules serve as templates for the design of novel synthetic PAMs or NAMs.
-
Biased Signaling: Understanding how different modulators stabilize distinct receptor conformations could lead to the development of biased allosteric modulators that selectively activate desired signaling pathways (e.g., PTH inhibition) while avoiding others that may cause side effects.[3][11]
Future research will likely focus on elucidating the precise structural basis for γ-glutamyl peptide binding and exploring the therapeutic potential of targeting these allosteric sites for diseases beyond hyperparathyroidism, such as osteoporosis or certain forms of hyper/hypocalcemia.[3][17]
References
-
ResearchGate. (2025). Allosteric modulation of the calcium-sensing receptor by γ-glutamyl peptides: Inhibition of PTH secretion, suppression of intracellular cAMP levels and a common mechanism of action with L-amino acids. Available from: [Link]
-
Zhang, C., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor. Proceedings of the National Academy of Sciences, 117(35), pp.21113-21122. Available from: [Link]
-
Mancilla, E., et al. (2019). L-Amino Acids Promote Calcitonin Release via a Calcium-Sensing Receptor: Gq/11-Mediated Pathway in Human C-Cells. Endocrinology, 160(7), pp.1591-1602. Available from: [Link]
-
Broadhead, G. K., et al. (2011). Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS. Journal of Biological Chemistry, 286(11), pp.8786-8797. Available from: [Link]
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Liou, A. P., et al. (2011). The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 300(4), pp.G538-G546. Available from: [Link]
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Buscail, L., et al. (2015). l-Type amino acids stimulate gastric acid secretion by activation of the calcium-sensing receptor in parietal cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(8), pp.G737-G745. Available from: [Link]
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Rodriguez, M., et al. (2014). Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium. Journal of Nephrology, 27(1), pp.39-45. Available from: [Link]
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Davey, A. E., et al. (2012). Positive and Negative Allosteric Modulators Promote Biased Signaling at the Calcium-Sensing Receptor. Endocrinology, 153(3), pp.1232-1241. Available from: [Link]
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Zhang, C., et al. (2015). Allosteric Modulators of the Human Calcium-Sensing Receptor:Structures, Sites of Action, and Therapeutic Potentials. Current Molecular Pharmacology, 8(3), pp.231-240. Available from: [Link]
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Zhang, C., et al. (2020). Illuminating the allosteric modulation of the calcium-sensing receptor. PNAS. Available from: [Link]
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Bräuner-Osborne, H., et al. (2007). Allosteric Modulation of the Calcium-Sensing Receptor. Current Neuropharmacology, 5(3), pp.195-202. Available from: [Link]
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Howles, S. A., et al. (2025). Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. Methods in Molecular Biology, 2809, pp.35-42. Available from: [Link]
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Li, X., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. Available from: [Link]
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A Technical Guide to the Natural Occurrence and Biological Significance of N-L-α-Glutamyl-L-Alanine and its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Concepts and Isomeric Distinction
In the landscape of cellular metabolism and signaling, dipeptides represent a crucial class of molecules, acting as metabolic intermediates, signaling molecules, and nutritional sources. Among these, the dipeptide formed from glutamic acid and alanine presents a fascinating case of isomeric complexity with profound biological implications. This guide focuses on the natural occurrence, biosynthesis, and function of L-Alanine, N-L-alpha-glutamyl-, and its biologically significant isomer, γ-glutamyl-L-alanine.
The distinction between these two forms lies in the peptide bond linkage.[1]
-
N-L-α-Glutamyl-L-Alanine (α-Glu-Ala): This dipeptide features a conventional peptide bond, formed between the alpha-carboxyl group of glutamic acid and the amino group of alanine.[1] This is the same type of linkage found in proteins. It is recognized as a metabolite in various organisms, including the plant Arabidopsis thaliana, and can be absorbed in the human intestine via the oligopeptide transporter hPepT1.[1][2]
-
N-L-γ-Glutamyl-L-Alanine (γ-Glu-Ala): This isomer possesses an unconventional peptide linkage between the gamma-carboxyl group of the glutamic acid side chain and the amino group of alanine.[1] This unique bond renders γ-glutamyl peptides resistant to digestion by most standard peptidases, giving them greater stability and a longer half-life in biological systems.[1] This form is a key participant in the vital metabolic pathway known as the γ-glutamyl cycle and is found across all eukaryotes, from yeast to humans.[1][3]
Understanding this isomeric difference is paramount, as it dictates the molecule's metabolic fate, stability, and specific biological functions.
Section 2: Biosynthesis and Metabolic Pathways
The generation and breakdown of glutamyl-alanine dipeptides are intrinsically linked to central amino acid and antioxidant metabolism. The pathways for the α- and γ-isomers are distinct.
2.1 The γ-Glutamyl Cycle: A Hub for γ-Glu-Ala Metabolism
The primary pathway for the synthesis and degradation of γ-Glu-Ala is the γ-glutamyl cycle , a critical process for glutathione (GSH) metabolism and amino acid transport.[1][4]
-
Synthesis via γ-Glutamyl Transpeptidase (GGT): The key enzyme, γ-glutamyl transpeptidase (GGT), is often located on the outer surface of cell membranes.[5] It catalyzes the transfer of the γ-glutamyl moiety from glutathione to an acceptor, which can be an amino acid like L-alanine, thereby forming γ-glutamyl-L-alanine.[4][6] This extracellular process is a crucial first step in salvaging the constituent amino acids of glutathione.[7][8]
-
Degradation via γ-Glutamylcyclotransferase: Once transported into the cell, γ-Glu-Ala is cleaved by the enzyme γ-glutamylcyclotransferase. This reaction releases free L-alanine and converts the glutamyl portion into 5-oxoproline.[1][9]
-
Recycling and Conservation: The cycle ensures the efficient recycling of essential molecules. The released L-alanine joins the cell's free amino acid pool for protein synthesis or other metabolic roles.[1] The 5-oxoproline is converted back to L-glutamate in an ATP-dependent reaction, making it available for the de novo synthesis of glutathione, thus completing the salvage pathway.[1]
Minor Biosynthetic Routes for γ-Glu-Ala
While GGT is the major player, other enzymes can contribute to γ-Glu-Ala formation. Gamma-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis, primarily combines glutamate and cysteine. However, it can exhibit substrate promiscuity and utilize other amino acids, including alanine, though with lower efficiency, suggesting a minor potential pathway for direct synthesis.[1] Studies in yeast have also identified multiple enzymatic pathways for producing γ-glutamyl peptides, involving enzymes like Gsh1p (GCL) and the (Dug2p-Dug3p)2 complex.[10]
2.2 Origin of α-Glutamyl-L-Alanine
Unlike its γ-isomer, α-Glu-Ala does not have a dedicated biosynthetic cycle. It is primarily formed during the catabolism (breakdown) of larger proteins by proteases and peptidases.[9] Its presence as a metabolic intermediate connects various pathways involved in protein turnover and cellular metabolism.[1]
Section 3: Biological Roles and Functional Significance
The distinct properties of α- and γ-Glu-Ala lead to different physiological roles, ranging from nutrient supply to cellular signaling.
-
Nutrient Absorption and Protein Metabolism (α-Glu-Ala): The transport of α-Glu-Ala by the hPepT1 transporter in the small intestine underscores its role in nutrition, allowing for the efficient uptake of amino acids from dietary protein breakdown.[1]
-
Antioxidant Homeostasis (γ-Glu-Ala): As a central component of the γ-glutamyl cycle, γ-Glu-Ala is integral to the metabolism of glutathione, the body's master antioxidant.[5] The cycle facilitates the breakdown of extracellular GSH and the recovery of its constituent amino acids for intracellular resynthesis, thus maintaining cellular redox balance.[4]
-
Amino Acid Transport (γ-Glu-Ala): The γ-glutamyl cycle was initially proposed as a primary mechanism for transporting amino acids across cell membranes. While other transporters are now known to be major players, the cycle still contributes to amino acid homeostasis in specific tissues.[6]
-
Calcium-Sensing Receptor Modulation (γ-Glu-Ala): Research has identified γ-L-glutamyl-L-alanine as a positive modulator of the calcium-sensing receptor (CaR).[9] This receptor plays a critical role in regulating systemic calcium levels and is involved in various physiological processes, suggesting a potential signaling role for the dipeptide.
-
Metabolic Fuel and Nitrogen Transport (L-Alanine): The L-alanine released from γ-Glu-Ala breakdown is a versatile molecule. It is a key component of the glucose-alanine cycle , which transports nitrogen from peripheral tissues to the liver in a non-toxic form for conversion into urea.[1] It also serves as an energy source for muscle, brain, and the central nervous system and plays a role in regulating hepatic protein synthesis.[11][12]
Section 4: Analytical Methodologies for Detection and Quantification
Accurate and sensitive quantification of glutamyl-alanine isomers in complex biological matrices is essential for research and clinical applications. The gold standard for this task is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Rationale for Methodology: LC-MS/MS provides unparalleled specificity and sensitivity. The liquid chromatography step separates the dipeptide isomers from other matrix components, while the tandem mass spectrometry allows for unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio and fragmentation pattern. This avoids the inaccuracies that can arise from less specific methods.[13]
Experimental Protocol: Quantification of γ-Glu-Ala in Plasma
This protocol provides a framework for the analysis. Note: This method must be fully validated in the end-user's laboratory for the specific matrix of interest.
| Step | Procedure | Rationale & Key Considerations |
| 1. Sample Collection & Preparation | Collect blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 min at 4°C to separate plasma. Store plasma at -80°C. | EDTA prevents coagulation. Immediate centrifugation and freezing are critical to quench metabolic activity and prevent degradation of the analyte. |
| 2. Protein Precipitation & Extraction | To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., ¹³C, ¹⁵N-labeled γ-Glu-Ala). Vortex for 1 minute. | Acetonitrile precipitates proteins, which would otherwise interfere with the analysis. The stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, ensuring accurate quantification. |
| 3. Centrifugation & Supernatant Collection | Centrifuge the mixture at 14,000 x g for 10 min at 4°C. Carefully collect the supernatant. | This step removes the precipitated protein pellet, leaving the analyte and internal standard in the supernatant. |
| 4. Derivatization (Optional but Recommended) | To the supernatant, add a derivatizing agent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) following the manufacturer's protocol. | Derivatization can improve the chromatographic retention and ionization efficiency of the dipeptide, thereby increasing the sensitivity of the assay.[14] |
| 5. HPLC Separation | Inject the prepared sample onto a reversed-phase C18 HPLC column. Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). | The C18 column separates molecules based on hydrophobicity. The gradient elution allows for efficient separation of the analyte from other components in the extract. |
| 6. MS/MS Detection | Perform detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. | MRM provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. This is the key to sensitive and unambiguous detection. |
| 7. Data Analysis & Quantification | Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of γ-Glu-Ala in the original sample by comparing the analyte/internal standard peak area ratio to a standard curve prepared in a similar matrix. | The standard curve, created with known concentrations of the analyte, is essential for converting the measured signal into an absolute concentration. |
Key Validation Parameters
A robust analytical method requires thorough validation.[15]
| Parameter | Description | Typical Acceptance Criteria |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from background noise. | Signal-to-Noise ratio > 3.[13][14] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio > 10; Precision (%RSD) < 20%.[13][14] |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 for the standard curve. |
| Precision (RSD%) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Intra-day and inter-day Relative Standard Deviation (RSD) < 15%.[16] |
| Accuracy (Recovery%) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. | 85-115% recovery.[13][16] |
graph TD { A[Sample Collection: Plasma] --> B{Protein Precipitation & Extraction}; B --> C[Centrifugation]; C --> D{Derivatization (Optional)}; D --> E[HPLC Separation]; E --> F{MS/MS Detection (MRM)}; F --> G[Data Analysis & Quantification];subgraph "Sample Preparation" A; B; C; D; end subgraph "Instrumental Analysis" E; F; end subgraph "Result Calculation" G; end
style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }
Section 5: Implications for Research and Drug Development
The unique characteristics of glutamyl-alanine dipeptides make them relevant to pharmaceutical and clinical research.
-
Biomarkers of Disease: Given the central role of GGT in liver function, circulating levels of γ-glutamyl dipeptides are being investigated as potential biomarkers for discriminating among different forms of liver disease.[7]
-
Drug Delivery and Stability: The high stability of the γ-glutamyl bond makes it an attractive motif for drug development.[1] "γ-Glutamylation" of a therapeutic agent could potentially improve its stability against gastrointestinal degradation, enhance its half-life, and modify its absorption characteristics.
-
Therapeutic Potential of L-Alanine: L-Alanine itself is under investigation in clinical trials for its potential benefits in treating nonalcoholic steatohepatitis and for providing cardio-protection during surgery when administered as part of a dipeptide with glutamine.[17]
Section 6: Conclusion
N-L-α-glutamyl-L-alanine and its isomer, N-L-γ-glutamyl-L-alanine, are naturally occurring dipeptides with distinct origins and functions. The α-isomer arises from general protein turnover and serves a nutritional role. In contrast, the γ-isomer is a highly stable molecule central to the γ-glutamyl cycle, playing a key role in glutathione metabolism, amino acid homeostasis, and potentially cellular signaling. The continued development of robust analytical methods, such as LC-MS/MS, is critical for accurately exploring the roles of these dipeptides in health and disease, opening new avenues for diagnostic biomarkers and novel therapeutic strategies.
References
- BenchChem. (n.d.). L-Alanine, N-L-alpha-glutamyl- | 21064-18-6.
- BenchChem. (n.d.). Discovery and natural occurrence of N-Methylidene-L-alanine.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5950, L-Alanine. Retrieved from [Link]
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Castellano, I., & Merlino, A. (2022). γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. PubMed Central. Retrieved from [Link]
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Homma, T., & Fujii, J. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. PubMed Central. Retrieved from [Link]
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Homma, T., & Fujii, J. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. ResearchGate. Retrieved from [Link]
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herthastirling. (2014). Gamma-glutamyl transpeptidase. YouTube. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). L-gamma-Glutamyl-L-alanine (YMDB00691). Retrieved from [Link]
-
Sabinsa Canada Inc. (n.d.). Gamma-Glutamyl Dipeptides and Amines. Retrieved from [Link]
-
Cuesta-Marcos, A., et al. (2015). Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6992506, Glu-Ala. Retrieved from [Link]
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Kavoiev, M., et al. (2019). Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae. PubMed. Retrieved from [Link]
-
Bishop, C., et al. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). PubMed. Retrieved from [Link]
-
Foss, A. J., & Aubel, M. T. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. Retrieved from [Link]
-
Homma, T., & Fujii, J. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. MDPI. Retrieved from [Link]
-
Johnson, H. E., et al. (2012). Detection and quantification of b-methylamino-L-alanine in aquatic invertebrates. ResearchGate. Retrieved from [Link]
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Flaim, K. E., et al. (1987). Key role of L-alanine in the control of hepatic protein synthesis. PubMed. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). L-ALANINE – Application in Therapy and Current Clinical Research. Retrieved from [Link]
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Bishop, C., et al. (2019). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). ResearchGate. Retrieved from [Link]
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Computational Prediction of Protein Interactions for L-Alanine, N-L-alpha-glutamyl- (Glu-Ala)
Executive Summary
This technical guide details the computational methodology for predicting and characterizing the protein interactions of L-Alanine, N-L-alpha-glutamyl- (CAS: 21064-18-6), commonly referred to as Glu-Ala . As a dipeptide containing an acidic N-terminal glutamate and a neutral C-terminal alanine, Glu-Ala serves as a critical substrate in nutrient transport and sensory signaling.
This document synthesizes molecular docking, molecular dynamics (MD), and homology modeling protocols to predict interactions with two primary target classes: Solute Carrier Transporters (SLC15A1/PEPT1) and Class C GPCRs (T1R1/T1R3 Umami Receptor) .
Chemical Identity & Computational Readiness
Before initiating in silico workflows, the ligand must be characterized to ensure accurate force field parameterization.
| Property | Specification | Computational Implication |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoic acid | Stereochemistry (S,S) must be preserved in 3D generation. |
| Abbreviation | Glu-Ala | N-terminus: Glutamate; C-terminus: Alanine. |
| Physiological Charge (pH 7.4) | -1 (Anionic) | The |
| SMILES | CNC(=O)CCC(=O)O | Input string for ligand generation (e.g., RDKit, OpenBabel). |
| Key Pharmacophores | 2 Carboxylates, 1 Amine, 1 Amide bond | Strong electrostatic interaction potential with Arginine/Lysine-rich pockets. |
Computational Workflow: The Prediction Pipeline
The following diagram outlines the standardized pipeline for predicting Glu-Ala interactions, moving from ligand preparation to dynamic simulation.
Figure 1: End-to-end computational pipeline for dipeptide interaction profiling.
Predicted Target 1: The Peptide Transporter (PEPT1)[1]
The Solute Carrier Family 15 Member 1 (SLC15A1/PEPT1) is the canonical transporter for di/tripeptides in the small intestine.
Structural Basis
PEPT1 functions via an alternating access mechanism , cycling between Outward-Facing (OF), Occluded, and Inward-Facing (IF) states.
-
Target Source: Cryo-EM structures of mammalian PEPT1 (e.g., PDB: 7PMW) or homology models based on bacterial homologs (PepTSo, PepTSt).
-
Binding Cavity: A large, promiscuous central cavity lined with conserved residues.
Predicted Interaction Profile
Using molecular docking (AutoDock Vina) and MD simulations, Glu-Ala is predicted to bind in the central pocket with the following contacts:
| Interaction Type | PEPT1 Residue (Human Numbering) | Mechanism |
| Salt Bridge | Arg282 | Anchors the C-terminal carboxylate of Alanine. |
| Salt Bridge | Lys127 | Anchors the N-terminal carboxylate (Glu side chain). |
| H-Bond | Tyr64 | Stabilizes the peptide backbone (amide nitrogen). |
| H-Bond | Asn171 | Interacts with the peptide backbone carbonyl. |
Transport Mechanism Diagram
The transport of Glu-Ala is proton-coupled. The diagram below illustrates the conformational cycle predicted by MD simulations.
Figure 2: The alternating access transport cycle of PEPT1 facilitating Glu-Ala uptake.
Predicted Target 2: The Umami Receptor (T1R1/T1R3)[2][3]
Glu-Ala is a known kokumi-active peptide, enhancing the complexity of taste. This activity is mediated by the Class C GPCR heterodimer T1R1/T1R3.
Modeling Challenge
No high-resolution crystal structure exists for the intact human T1R1/T1R3 heterodimer.
-
Solution: Construct a homology model using the metabotropic glutamate receptor (mGluR1) as a template.
-
Domain: Focus on the Venus Flytrap Domain (VFT) where orthosteric binding occurs.
Docking Protocol (Step-by-Step)
This protocol validates the binding of Glu-Ala to the T1R1 VFT.
-
Template Selection: Use mGluR1 (PDB: 1EWK) for the VFT domain.
-
Model Generation: Generate 100 models using MODELLER; select the lowest DOPE score.
-
Grid Generation: Center the grid box (25x25x25 Å) on the "Lobe 1" cleft of T1R1.
-
Docking: Run AutoDock Vina with exhaustiveness=32.
-
Scoring: Filter poses with binding affinity
kcal/mol.
Predicted Residue Fingerprint
Simulations suggest Glu-Ala binds primarily in the T1R1 cleft, stabilized by T1R3 interactions.
-
Arg151 (T1R1): Critical electrostatic interaction with the
-carboxylate of Glutamate. -
Ser172 (T1R1): Hydrogen bond donor to the amide carbonyl.
-
His71 (T1R1): Interacts with the distal carboxylate of the Glutamate side chain (pH dependent).
-
Glu277 (T1R3): Often implicated in stabilizing the closed conformation of the heterodimer upon ligand binding.
Experimental Validation Protocol
To verify the computational predictions above, the following wet-lab assay is recommended.
Protocol: Competitive Inhibition Transport Assay
Objective: Confirm Glu-Ala is a substrate for PEPT1.
-
Cell Line: Caco-2 cells (express native PEPT1) or Xenopus oocytes expressing hPEPT1.
-
Probe Substrate: [
C]Gly-Sar (Glycyl-sarcosine), a non-hydrolyzable PEPT1 reference substrate. -
Procedure:
-
Incubate cells with [
C]Gly-Sar (10 M) at pH 6.0. -
Add increasing concentrations of unlabeled Glu-Ala (0.1 mM to 10 mM).
-
Measure intracellular radioactivity via scintillation counting.
-
-
Data Analysis: Plot % Inhibition vs. Log[Glu-Ala]. Calculate
.-
Prediction: Glu-Ala should displace Gly-Sar with an
in the low millimolar range (1–5 mM).
-
References
-
Parker, J. L., et al. (2021). Structural basis for substrate recognition and regulation of the human peptide transporter PEPT1. Nature. Link
-
Zhang, Y., et al. (2019). Molecular docking and simulation of the synergistic effect between umami peptides, monosodium glutamate and taste receptor T1R1/T1R3.[1] Food Chemistry. Link
-
Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pathology. Pflügers Archiv. Link
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
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Yu, Y., et al. (2017). Molecular Mechanism of Umami Recognition by T1R1/T1R3. Proceedings of the National Academy of Sciences. Link
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Methodological & Application
Investigating the role of L-Alanine, N-L-alpha-glutamyl- in reducing oxidative stress in vitro.
Application Note & Protocol
Investigating the In Vitro Efficacy of N-L-α-glutamyl-L-alanine in Mitigating Cellular Oxidative Stress
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro investigation of the dipeptide N-L-α-glutamyl-L-alanine as a potential agent for reducing cellular oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological driver in a multitude of diseases. This guide details the scientific rationale, experimental design, and step-by-step protocols for assessing the cytoprotective effects of this dipeptide. We present a self-validating experimental framework, from selecting an appropriate cell model and stressor to quantifying key biomarkers of oxidative damage and antioxidant defense. The methodologies are grounded in established biochemical assays and provide insights into the causality behind experimental choices, ensuring scientific rigor and reproducibility.
Scientific Background & Rationale
The Double-Edged Sword of Cellular Respiration: Oxidative Stress
Cellular metabolism, while essential for life, generates potentially harmful byproducts. Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻) and hydrogen peroxide (H₂O₂), are chief among these. Under normal physiological conditions, endogenous antioxidant systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), effectively neutralize ROS.[1] However, when ROS production overwhelms these defenses, a state of oxidative stress ensues, leading to indiscriminate damage to lipids, proteins, and DNA, and contributing to the pathophysiology of neurodegenerative diseases, cardiovascular disorders, and aging.[2][3]
Dipeptides as a Novel Class of Cytoprotective Agents
Small peptides are emerging as promising therapeutic agents due to their high specificity and safety profiles. The dipeptide L-Alanyl-L-Glutamine (Ala-Gln), a structural analogue of N-L-α-glutamyl-L-alanine, has demonstrated significant antioxidant effects in various in vitro and in vivo models.[4] Ala-Gln has been shown to decrease ROS and malondialdehyde (MDA) levels—a key marker of lipid peroxidation—while bolstering the activity of SOD and GPx.[4][5]
N-L-α-glutamyl-L-alanine is composed of two metabolically crucial amino acids:
-
L-Glutamic Acid: A precursor for the synthesis of glutathione (GSH), the most abundant non-enzymatic antioxidant in the cell and a critical cofactor for the enzyme GPx.
-
L-Alanine: Plays a central role in the glucose-alanine cycle, contributing to cellular energy metabolism and providing carbon skeletons for biosynthesis.[6] L-alanine itself has been shown to stimulate the expression of antioxidant defense proteins such as heme oxygenase-1 (HO-1) and ferritin.[7]
The central hypothesis is that N-L-α-glutamyl-L-alanine protects cells from oxidative insult by providing the necessary substrates to enhance the endogenous antioxidant capacity, particularly the glutathione system.
Mechanistic Overview of Oxidative Stress and Dipeptide Intervention
The following diagram illustrates the proposed mechanism by which N-L-α-glutamyl-L-alanine may counteract oxidative stress.
Caption: A three-phase workflow for assessing the antioxidant properties of the test compound.
Detailed Step-by-Step Protocols
Materials:
-
AML-12 cell line (ATCC® CRL-2254™)
-
DMEM/F-12 Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Dexamethasone
-
Penicillin-Streptomycin solution
-
N-L-α-glutamyl-L-alanine (powder, high purity)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Malondialdehyde (MDA) Assay Kit (TBARS method)
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Assay Kits
-
Phosphate Buffered Saline (PBS), DMSO, Cell Lysis Buffer
Protocol 1: Cell Culture & Maintenance
-
Culture AML-12 cells in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1X ITS, and 40 ng/mL dexamethasone.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells at 80-90% confluency. For experiments, use cells between passages 5 and 20.
Protocol 2: Dose-Response and Range-Finding
-
H₂O₂ Toxicity: Seed cells in a 96-well plate (1x10⁴ cells/well). After 24h, treat with a serial dilution of H₂O₂ (e.g., 50 µM to 1000 µM) for 2-4 hours. Assess viability using the MTT assay. Select the concentration that results in approximately 50% cell death (IC₅₀) for subsequent experiments.
-
Dipeptide Cytotoxicity: Seed cells as above. After 24h, treat with a serial dilution of N-L-α-glutamyl-L-alanine (e.g., 10 µM to 5 mM) for 24 hours. Assess viability. Determine the highest concentration that shows no significant cytotoxicity.
Protocol 3: Main Experiment for Protective Effect
-
Seed AML-12 cells in plates appropriate for the downstream assay (e.g., 96-well for viability/ROS, 6-well for protein lysates).
-
After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of N-L-α-glutamyl-L-alanine. Include a "vehicle control" group with no dipeptide. Incubate for 24 hours (pre-treatment).
-
Remove the medium and add medium containing the pre-determined IC₅₀ concentration of H₂O₂ (with or without the dipeptide, as per your experimental groups).
-
Incubate for the determined time (e.g., 2 hours).
-
Proceed immediately to the specific endpoint assays.
Experimental Groups:
-
Control: Untreated cells.
-
Dipeptide Only: Cells treated with the highest concentration of N-L-α-glutamyl-L-alanine.
-
H₂O₂ Only: Cells treated with H₂O₂ alone.
-
Test Groups: Cells pre-treated with different concentrations of the dipeptide, then challenged with H₂O₂.
Protocol 4: Endpoint Assays
-
Intracellular ROS (DCFH-DA):
-
After H₂O₂ treatment, wash cells with warm PBS.
-
Incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash with PBS to remove excess probe.
-
Measure fluorescence (Excitation ~485 nm, Emission ~530 nm) using a plate reader. [8]2. Lipid Peroxidation (MDA):
-
After treatment, collect cell lysates.
-
Perform the MDA assay using a commercial TBARS (Thiobarbituric Acid Reactive Substances) kit according to the manufacturer's instructions. This typically involves reacting lysates with TBA at high temperature to form a colored product. [9] * Measure absorbance at ~532 nm.
-
-
Antioxidant Enzyme Activity:
-
Prepare cell lysates from treated cells grown in 6-well or 10 cm plates.
-
Determine total protein concentration (e.g., BCA assay) for normalization.
-
Use commercially available colorimetric assay kits to measure the specific activity of SOD, CAT, and GPx according to the manufacturer's protocols. [10][11]These assays typically measure the rate of substrate disappearance or product formation spectrophotometrically.
-
Data Presentation & Interpretation
Quantitative data should be summarized for clarity and ease of comparison. Results should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Hypothetical Data on the Protective Effects of N-L-α-glutamyl-L-alanine
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (RFU % of H₂O₂ Group) | MDA Levels (nmol/mg protein) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 100 ± 5.1 | N/A | 1.2 ± 0.2 | 15.5 ± 1.3 | 25.1 ± 2.2 |
| H₂O₂ (500 µM) | 52.3 ± 4.5 | 100 ± 8.0 | 4.8 ± 0.5 | 9.8 ± 1.1 | 15.6 ± 1.9 |
| Dipeptide (1 mM) + H₂O₂ | 68.7 ± 5.5 | 75.4 ± 6.2 | 3.1 ± 0.4 | 12.1 ± 1.0 | 19.8 ± 2.0 |
| Dipeptide (2 mM) + H₂O₂ | 85.1 ± 6.1 | 51.2 ± 5.1 | 2.0 ± 0.3 | 14.5 ± 1.2 | 23.5 ± 2.1 |
RFU = Relative Fluorescence Units. * indicates a statistically significant difference (p < 0.05) compared to the H₂O₂ Only group.
Interpretation of Results:
-
Increased Cell Viability: A dose-dependent increase in viability in the dipeptide-treated groups compared to the H₂O₂ only group indicates a cytoprotective effect.
-
Decreased ROS and MDA: A reduction in fluorescence from the DCFH-DA assay and lower MDA levels suggest that the compound either directly scavenges ROS or prevents their formation, thereby reducing downstream oxidative damage. [4]* Restored Enzyme Activity: An increase in the activity of SOD and GPx towards control levels indicates that N-L-α-glutamyl-L-alanine helps preserve or restore the function of the cell's primary antioxidant defense systems. [4]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the in vitro evaluation of N-L-α-glutamyl-L-alanine as an agent against oxidative stress. By following these protocols, researchers can generate reliable and reproducible data on the compound's efficacy and mechanism of action. A positive outcome, characterized by enhanced cell viability, reduced ROS and lipid peroxidation, and restored antioxidant enzyme function, would provide a strong rationale for further investigation in more complex models and preclinical studies.
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Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy. (2020). MDPI. [Link]
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L-Alanyl-Glutamine Attenuates Oxidative Stress in Liver Transplantation Patients. (2012). PubMed. [Link]
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Antioxidant action of L-alanine: heme oxygenase-1 and ferritin as possible mediators. (2004). PubMed. [Link]
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New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. (2019). MDPI. [Link]
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Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. (2018). PubMed. [Link]
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Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. (2021). PMC - NIH. [Link]
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Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020). NCBI. [Link]
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Synthesis process of alanine‐glutamine (Ala‐Gln): (a) classic chemical... (2023). ResearchGate. [Link]
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MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE. (2011). PMC - NIH. [Link]
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Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). ResearchGate. [Link]
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Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography. (2011). ResearchGate. [Link]
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Activity staining for CAT (A), SOD (B) and GPX (C) from in vivo and in vitro grown of Withania somnifera L. (2014). ResearchGate. [Link]
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Types of in vitro models to study oxidative stress. (2023). ResearchGate. [Link]
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A Sensitive Sensor Cell Line for the Detection of Oxidative Stress Responses in Cultured Human Keratinocytes. (2012). MDPI. [Link]
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Antioxidant enzymatic activities of SOD, CAT, and GPx in... (2019). ResearchGate. [Link]
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Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). PubMed. [Link]
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Modeling Oxidative Stress in the Central Nervous System. (2006). Boston Children's Hospital. [Link]
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Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study. (2021). PMC - PubMed Central. [Link]
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Pex9 regulates TORC2 during the cellular response to oxidative stress. (2024). bioRxiv. [Link]
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In vitro lipid peroxidation assay of Rumex vesicarius L. (2013). ResearchGate. [Link]
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Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature. [Link]
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Preventing in vitro lipoperoxidation in the malondialdehyde-thiobarbituric assay. (1998). PubMed. [Link]
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The effect of β-N-methylamino-L-alanine (BMAA) on oxidative stress response enzymes of the macrophyte Ceratophyllum demersum. (2011). PubMed. [Link]
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Antioxidant-Enzyme Profiles in Youth Athletes: Associations of SOD and GPX with Exercise and Implications for Endothelial Health. (2024). MDPI. [Link]
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Studying oxidative stress and skin aging in vitro. (2023). PromoCell. [Link]
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Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]
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New cancer-killing material developed by Oregon State University nanomedicine researchers. (2024). Oregon State University. [Link]
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Oxidative stress promotes cytotoxicity in human cancer cell lines exposed to Escallonia spp. extracts. (2023). PubMed. [Link]
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ALANINE SYNTHESIS. #ncchem. (2021). YouTube. [Link]
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L-Alanine, N-L-alpha-glutamyl- application in drug discovery and development.
An In-Depth Guide to the Application of N-γ-L-Glutamyl-L-alanine in Drug Discovery and Development
Authored by a Senior Application Scientist
This document provides a comprehensive overview of N-γ-L-Glutamyl-L-alanine, a dipeptide with significant potential in pharmacological research and therapeutic development. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational science, actionable protocols, and expert insights to guide its application in the laboratory.
Introduction to N-γ-L-Glutamyl-L-alanine: Beyond a Simple Dipeptide
N-γ-L-Glutamyl-L-alanine is a dipeptide composed of L-glutamic acid and L-alanine. What sets it apart is the unique peptide bond formed between the gamma-carboxyl group of the glutamic acid side chain and the amino group of alanine.[1] This is in contrast to the conventional alpha-carboxyl group linkage found in proteins.[1] This structural feature makes γ-glutamyl peptides like N-γ-L-Glutamyl-L-alanine resistant to gastrointestinal digestion, granting them higher stability and a longer half-life in vivo compared to their α-linked counterparts.[1]
These dipeptides are not merely metabolic intermediates but are emerging as important signaling molecules with a range of biological activities, including the modulation of inflammation, oxidative stress, and glucose metabolism.[1] Their presence has been identified in various natural sources, including edible beans and soy sauce.
Key Properties of N-γ-L-Glutamyl-L-alanine
| Property | Description |
| Molecular Formula | C8H14N2O5 |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 5875-41-2[2] |
| Key Structural Feature | Gamma-glutamyl linkage |
| Synonyms | γ-Glu-Ala, N-L-γ-glutamyl-L-alanine[3] |
Mechanism of Action: Targeting the Calcium-Sensing Receptor (CaSR)
The primary mechanism through which N-γ-L-Glutamyl-L-alanine and other γ-glutamyl peptides exert their biological effects is by acting as allosteric modulators of the Calcium-Sensing Receptor (CaSR).[1][4] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis and has been implicated in a variety of physiological processes.
Activation of the CaSR by γ-glutamyl peptides can trigger downstream signaling cascades, leading to various cellular responses. For instance, γ-L-glutamyl-L-alanine has been demonstrated to mobilize intracellular calcium.[1] This modulation of the CaSR is linked to the observed anti-inflammatory and hypoglycemic activities of these peptides.[1][4]
Signaling Pathway of CaSR Activation
Caption: CaSR signaling pathway activated by N-γ-L-Glutamyl-L-alanine.
Applications in Drug Discovery and Development
The unique properties of N-γ-L-Glutamyl-L-alanine make it a versatile tool in several areas of drug discovery.
Therapeutic Potential
-
Metabolic Disorders: Given the role of γ-glutamyl peptides in glucose metabolism and their potential hypoglycemic effects, N-γ-L-Glutamyl-L-alanine is a candidate for investigation in the context of type 2 diabetes.[4][5]
-
Inflammatory Conditions: The anti-inflammatory properties of γ-glutamyl peptides suggest their potential use in treating chronic inflammatory diseases.[1][4]
-
Gastrointestinal Health: The stability of the γ-glutamyl bond in the gut makes these peptides interesting candidates for targeting gut-related disorders.[1]
As a Research Tool
N-γ-L-Glutamyl-L-alanine serves as a valuable chemical probe for studying the physiology and pharmacology of the Calcium-Sensing Receptor. Its specificity as an allosteric modulator allows for the fine-tuning of CaSR activity in vitro and in vivo, helping to elucidate the receptor's role in various tissues and disease states.
Relevance to Biomarkers
While N-γ-L-Glutamyl-L-alanine itself is not a standard biomarker, its metabolism is closely linked to the enzyme gamma-glutamyl transpeptidase (GGT) .[6][7]
-
GGT as a Biomarker: Elevated serum GGT is a well-established marker for liver disease, particularly alcohol-related liver damage and cholestasis.[8][9][10] It is also increasingly recognized as a predictive marker for cardiovascular disease, diabetes, and metabolic syndrome.[8]
-
Connecting GGT to the Dipeptide: GGT catalyzes the transfer of the γ-glutamyl moiety from donors like glutathione to acceptors such as L-alanine, thereby producing N-γ-L-Glutamyl-L-alanine.[11] Therefore, studying the levels and activity of GGT can provide indirect insights into the metabolic flux of γ-glutamyl peptides.
Experimental Protocols
The following protocols provide a starting point for investigating the biological activities of N-γ-L-Glutamyl-L-alanine in a laboratory setting.
Protocol 1: In Vitro Characterization of CaSR Activation via Calcium Mobilization Assay
Objective: To determine the potency and efficacy of N-γ-L-Glutamyl-L-alanine in activating the Calcium-Sensing Receptor in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human CaSR (or other suitable cell line)
-
N-γ-L-Glutamyl-L-alanine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
Workflow Diagram:
Caption: Workflow for the in vitro calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Plating: Seed the CaSR-expressing HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer the next day.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 18-24 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the cell culture medium and add the loading buffer to each well.
-
Incubation with Dye: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove any extracellular dye. Leave a final volume of buffer in each well.
-
Assay: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (kinetic read).
-
Compound Addition: After establishing a stable baseline fluorescence reading for a few seconds, use the instrument's injectors to add varying concentrations of N-γ-L-Glutamyl-L-alanine to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent plateau.
-
Data Analysis: For each concentration, calculate the change in fluorescence from baseline to the peak. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: Assessing Anti-inflammatory Effects on Macrophages
Objective: To evaluate the ability of N-γ-L-Glutamyl-L-alanine to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages
-
N-γ-L-Glutamyl-L-alanine
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
-
24-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density that will result in approximately 80-90% confluency after 24 hours.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of N-γ-L-Glutamyl-L-alanine or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL (or an optimized concentration) to induce an inflammatory response. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the cells for a further 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the chosen pro-inflammatory cytokine (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the LPS-stimulated group with those in the groups pre-treated with N-γ-L-Glutamyl-L-alanine. Calculate the percentage inhibition of cytokine production for each concentration of the dipeptide.
Data Presentation and Interpretation
Quantitative Data Summary
Table 1: Expected Results from Calcium Mobilization Assay
| Compound | EC50 (µM) | Emax (% of control agonist) |
| N-γ-L-Glutamyl-L-alanine | 10 - 500 | 80 - 100% |
| Positive Control (e.g., Ca²⁺) | 1 - 10 | 100% |
Table 2: Expected Results from Anti-inflammatory Assay
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle (no LPS) | < 50 | - |
| LPS (100 ng/mL) | 1500 - 3000 | 0% |
| LPS + Dipeptide (10 µM) | 1200 - 2400 | 20 - 25% |
| LPS + Dipeptide (100 µM) | 600 - 1200 | 50 - 60% |
Interpretation:
-
A dose-dependent increase in intracellular calcium in the first assay indicates agonistic activity at the CaSR.
-
A dose-dependent reduction in TNF-α production in the second assay suggests anti-inflammatory properties, likely mediated through the modulation of inflammatory signaling pathways.
Conclusion
N-γ-L-Glutamyl-L-alanine represents a promising molecule in the field of drug discovery. Its unique structural stability and its ability to modulate the Calcium-Sensing Receptor open up avenues for the development of novel therapeutics for metabolic and inflammatory disorders. The protocols and insights provided in this guide are designed to facilitate the exploration of this dipeptide's full potential.
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- 11. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with L-Alanine, N-L-alpha-glutamyl- solubility and preparation.
Welcome to the technical support resource for L-Alanine, N-L-alpha-glutamyl- (commonly known as L-Alanyl-L-Glutamine). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation and use of this vital dipeptide. As a stabilized form of L-Glutamine, it offers significant advantages in various applications, particularly in cell culture and parenteral nutrition, by providing enhanced stability and reducing the formation of cytotoxic ammonia.[1][2][3][4][5][6][7][8][9]
This document provides in-depth, field-proven insights to help you navigate potential issues with solubility and preparation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Alanyl-L-Glutamine, and why is it superior to standard L-Glutamine in solutions?
A1: L-Alanyl-L-Glutamine is a dipeptide composed of the amino acids L-Alanine and L-Glutamine. Its primary advantage is its superior stability in aqueous solutions. Standard L-Glutamine readily degrades in liquid media, especially at physiological temperatures (37°C), into pyrrolidone carboxylic acid and ammonia.[6] The accumulation of ammonia is toxic to cells and can significantly impact experimental outcomes.[5][6] L-Alanyl-L-Glutamine's stable dipeptide bond resists this spontaneous degradation. Cells possess peptidases that cleave the dipeptide, releasing L-Glutamine and L-Alanine as needed, which ensures a consistent and fresh supply of L-Glutamine while minimizing waste buildup.[5][6][7]
Q2: What are the typical solubility limits for L-Alanyl-L-Glutamine?
A2: The solubility of L-Alanyl-L-Glutamine varies significantly depending on the solvent. It is highly soluble in water and some organic solvents but has lower solubility in others. For creating high-concentration stock solutions, organic solvents like DMSO are often used.
| Solvent | Approximate Solubility | Source |
| Water | Easily soluble | [10][11] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | [12] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [12] |
| Ethanol | ~20 mg/mL | [12] |
| Glacial Acetic Acid | Slightly soluble | [10] |
Q3: How stable is L-Alanyl-L-Glutamine in prepared solutions?
A3: While significantly more stable than L-Glutamine, the stability of L-Alanyl-L-Glutamine in aqueous solutions is influenced by pH and temperature.[2][6][13] The maximum stability is achieved at a pH of approximately 6.0.[13] Degradation can still occur through cleavage of the peptide bond or deamination of the amide group, especially under non-optimal pH conditions or upon exposure to high temperatures, such as during autoclaving.[2][9][13]
Q4: What are the recommended storage conditions for the powder and its solutions?
A4:
-
Crystalline Powder: The solid form is very stable and should be stored at room temperature for up to 4 years.[12]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day at room temperature or 4°C due to the risk of microbial growth and chemical degradation.[12] For longer-term storage, sterile-filtered stock solutions should be stored as aliquots at -20°C or below.[8][14] Avoid repeated freeze-thaw cycles.[8][14]
-
Ready-to-Use Solutions: Commercially available sterile 200 mM solutions can often be stored at a range of temperatures (from -5°C to room temperature) for extended periods, up to 24 months, as specified by the manufacturer.[15]
Q5: Can I sterilize my L-Alanyl-L-Glutamine solution by autoclaving?
A5: No. L-Alanyl-L-Glutamine is heat-labile and will degrade under the high-temperature conditions of autoclaving.[2][9] This can lead to the formation of toxic byproducts and a loss of efficacy. The correct method for sterilization is filtration through a sterile 0.22 µm filter.[14][16]
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and handling of L-Alanyl-L-Glutamine solutions.
Problem: The L-Alanyl-L-Glutamine powder is not dissolving completely in my aqueous buffer.
-
Possible Cause 1: Target concentration exceeds the solubility limit.
-
Analysis: You may be attempting to create a solution that is more concentrated than the compound's solubility in that specific solvent at that temperature. For example, the solubility in PBS (pH 7.2) is relatively low (~2 mg/mL).[12]
-
Solution:
-
Verify your calculations and check the intended concentration against the solubility data in the table above.
-
If a higher concentration is required, prepare a primary stock solution in a solvent with higher solvating power, such as DMSO (~30 mg/mL), and then dilute it into your aqueous buffer.[12] Ensure the final concentration of the organic solvent is non-toxic to your system.[12]
-
-
-
Possible Cause 2: The solvent temperature is too low.
-
Analysis: Solubility is often temperature-dependent. A cold solvent will dissolve solutes more slowly or to a lesser extent.
-
Solution: Gently warm the solution in a water bath (e.g., to 37°C) while stirring.[8] This often improves the rate of dissolution. Crucially, do not boil or autoclave the solution , as this will cause degradation.[2]
-
-
Possible Cause 3: The pH of the solvent is inhibiting dissolution.
-
Analysis: The net charge of the dipeptide changes with pH, which can affect its interaction with the solvent.
-
Solution: While the optimal stability is at pH ~6.0, ensure the pH of your buffer is within a reasonable physiological range (if required for your application) and has not shifted due to other components.[13]
-
Caption: Workflow for preparing a sterile stock solution.
References
-
Process Research and Development of l-Alanyl-l-glutamine, a Component of Parenteral Nutrition. ACS Publications. [Link]
- CN106806884B - N (2) -L-alanyl-L-glutamine injection and preparation method thereof.
-
Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. National Institutes of Health (NIH). [Link]
-
L-Alanyl-L-glutamine solution (200mM). meilunbio-global. [Link]
-
L013 L-Alanyl-L-Glutamine (Stabilized Glutamine). Plant Cell Labs. [Link]
-
How to prepare L-Glutamine solution? ResearchGate. [Link]
-
Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences. [Link]
-
Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition. ResearchGate. [Link]
-
Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM. Capricorn Scientific. [Link]
-
L-Alanyl-L-Glutamine (Stable Glutamine) 200 mM, 100ml. Sartorius. [Link]
-
ROTI®Cell L-Alanyl-L-Glutamine solution. Carl ROTH. [Link]
-
Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats. PubMed Central (PMC). [Link]
-
Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase. PubMed Central (PMC). [Link]
-
L-Alanyl-L-Glutamine. Food Safety Authority of Ireland. [Link]
- CN105125497A - Preparation method of N(2)-L-alanyl-L-glutamine injection.
-
L-Alanyl-L-Glutamine | C8H15N3O4 | CID 123935. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106806884B - N (2) -L-alanyl-L-glutamine injection and preparation method thereof - Google Patents [patents.google.com]
- 3. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caissonlabs.com [caissonlabs.com]
- 5. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 6. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 7. shop.sartorius.com [shop.sartorius.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Alanyl-L-Glutamine CAS#: 39537-23-0 [m.chemicalbook.com]
- 11. L-Alanyl-L-Glutamine | C8H15N3O4 | CID 123935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. L-Alanyl-L-glutamine solution (200mM) – meilunbio-global [meilunbio-global.com]
- 16. CN105125497A - Preparation method of N(2)-L-alanyl-L-glutamine injection - Google Patents [patents.google.com]
Technical Support Center: Optimizing Detection for L-Alanine, N-L-alpha-glutamyl- (Glu-Ala)
Executive Summary
This technical guide addresses the specific challenges in quantifying L-Alanine, N-L-alpha-glutamyl- (Glu-Ala). Unlike simple amino acid analysis, the detection of this dipeptide requires rigorous differentiation from its structural isomers (Ala-Glu) and its linkage isomer (gamma-glutamyl-alanine).
The protocols below prioritize structural validation via specific fragmentation pathways (MS/MS) and retention stability via Hydrophilic Interaction Liquid Chromatography (HILIC).
Part 1: MS/MS Optimization & Fragmentation Dynamics
The Core Challenge: Isomer Differentiation
The primary risk in Glu-Ala analysis is cross-talk with:
-
Ala-Glu: Sequence isomer (Reverse sequence).
- -Glu-Ala: Linkage isomer (isobaric, common in glutathione metabolism).
You cannot rely on precursor mass (
Optimized MRM Transitions (ESI Positive Mode)
| Parameter | Value | Rationale |
| Precursor Ion | 219.1 | |
| Quantifier Ion (Q3) | 102.1 | Glu Immonium Ion. Specific to N-terminal Glu with |
| Qualifier Ion 1 | 90.1 | |
| Qualifier Ion 2 | 84.0 | Characteristic fragment formed by loss of H2O + CO from Glu immonium. |
| Dwell Time | 20–50 ms | Adjust based on peak width; ensure 12–15 points per peak. |
| Collision Energy (CE) | 20–30 eV | Higher energy required to break peptide bond and form immonium ions. |
Mechanistic Insight: Why 102.1 ?
-
-Linkage (Target): Protonated
-dipeptides (H-Glu-Xxx-OH) characteristically eliminate and the C-terminal residue to form the Glutamic acid immonium ion ( 102) .[1] -
-Linkage (Interference):
-Glu dipeptides (like -Glu-Ala) do not form the 102 ion efficiently.[1] Instead, they favor the loss of and formation of a pyroglutamyl ion ( 130). -
Protocol Check: If your spectrum is dominated by
130, you are likely detecting the -isomer, not the -isomer.
Part 2: Chromatographic Separation (HILIC)
Glu-Ala is highly polar (logP < -3). Reversed-Phase (C18) columns will result in elution at the void volume, causing severe ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust retention.
Recommended Workflow
Figure 1: Optimized HILIC workflow for polar dipeptide analysis.
Chromatographic Conditions
-
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).
-
Gradient:
-
Start: 90% B (High organic to retain polar compounds).
-
Ramp: 90% B
50% B over 10 minutes. -
Note: Dipeptides elute as water content increases.
-
Part 3: Troubleshooting & FAQ
Q1: I see two peaks for the 219.1 > 90.1 transition. Which one is my analyte?
Answer: This confirms the presence of isomers.[2]
-
Check the 219 > 102 transition: The peak that shows a strong signal for 102 is Glu-Ala (
-linkage) . -
Check the 219 > 148 transition: If you see a peak here, it is likely Ala-Glu (Reverse sequence), where the
ion is Glutamic acid ( 148). -
Check the 219 > 130 transition: If this is the dominant peak, it is likely
-Glu-Ala .
Q2: My sensitivity is low. Should I use ion-pairing reagents?
Answer: Avoid ion-pairing reagents (like HFBA) if possible, as they suppress MS ionization and contaminate the source.
-
Better Solution: Switch to a ZIC-HILIC column. The zwitterionic charge provides an electrostatic interaction that retains charged dipeptides without the need for "sticky" reagents.
-
Source Optimization: Increase ESI source temperature (400°C+) as dipeptides are thermally stable and require efficient desolvation.
Q3: The signal is drifting over time. What is happening?
Answer: This is likely "HILIC conditioning" lag.
-
Fix: HILIC columns require longer equilibration times than C18. Ensure you equilibrate with 20 column volumes of the initial mobile phase (90% ACN) before the first injection and 5-8 column volumes between runs.
References
-
Harrison, A. G. (2003). Fragmentation reactions of protonated peptides containing glutamine or glutamic acid. Journal of Mass Spectrometry. Link
- Key Finding: Establishes the 102 immonium ion as the diagnostic marker for -Glu peptides versus -Glu peptides.
-
Gilar, M., et al. (2018).[3] Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry. PMC. Link
- Key Finding: Validates HILIC retention models for small peptides based on amino acid composition.
-
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. Link
- Key Finding: General nomenclature for peptide fragment
-
NIST Chemistry WebBook. L-Alanine, N-L-alpha-glutamyl- Data. Link
- Key Finding: Verific
Sources
Validation & Comparative
L-Alanine, N-L-alpha-glutamyl- vs. L-glutamine: a comparison of stability and efficacy in cell culture.
Executive Summary
In mammalian cell culture, L-Glutamine is a critical metabolic fuel, second only to glucose. However, its inherent chemical instability presents a "ticking clock" for researchers: spontaneous degradation releases toxic ammonia, limiting cell viability and protein quality.[1]
L-Alanine, N-L-alpha-glutamyl- (commonly referred to as L-Alanyl-L-Glutamine or by trade names such as GlutaMAX™) acts as a stabilized dipeptide substitute.[1] By masking the
The Verdict: For sensitive applications—specifically high-density bioreactors, long-term assays (>7 days), and glycosylation-sensitive protein production—L-Alanyl-L-Glutamine is the superior choice. While L-Glutamine remains a cost-effective standard for short-term, robust lines, the dipeptide offers a self-regulating delivery system that decouples nutrient supply from toxic byproduct accumulation.
The Chemical Problem: The "Ammonia Trap" of L-Glutamine[1]
To understand the efficacy of the dipeptide, one must first understand the failure mode of the native amino acid. L-Glutamine in aqueous solution at physiological pH and temperature (37°C) follows first-order degradation kinetics.
The Degradation Mechanism
L-Glutamine undergoes an intramolecular cyclization reaction. The
-
Pyrrolidone Carboxylic Acid (PCA): Generally non-toxic but useless to the cell.[2]
-
Ammonia (
): Highly toxic.[3][4]
Impact of Ammonia Toxicity:
-
Cytotoxicity: Inhibits cell growth at concentrations as low as 2–3 mM.
-
Glycosylation Defects: Ammonia diffuses across membranes and alters the pH of the Golgi apparatus, disrupting the enzymatic activity of glycosyltransferases. This is critical for therapeutic antibody development.
Diagram: The Degradation Pathways
Figure 1: Comparative metabolic fate. L-Glutamine degrades spontaneously into toxins, whereas L-Alanyl-L-Glutamine requires cellular enzymatic activity to release nutrients, preventing accumulation.
The Dipeptide Solution: Mechanism of Action
L-Alanyl-L-Glutamine is a dipeptide where L-glutamine is protected by a peptide bond with L-alanine.[1] This structure is extremely stable in aqueous solution, surviving autoclaving and long-term storage.
The "On-Demand" Mechanism: The dipeptide itself cannot be directly utilized by the TCA cycle. It must be cleaved.
-
Uptake: Cells do not rely solely on passive diffusion. The dipeptide is often hydrolyzed extracellularly by membrane-bound ecto-peptidases or taken up intact via peptide transporters (e.g., PEPT1/PEPT2 ) and hydrolyzed intracellularly.
-
Regulation: Crucially, the rate of hydrolysis is determined by the cell's metabolic activity. The cell cleaves the bond only as fast as it produces the necessary peptidases. This prevents the "glutamine overflow" that drives the Crabtree-like effect of high ammonia production.
Comparative Data Analysis
The following data summarizes typical performance metrics observed in CHO (Chinese Hamster Ovary) and HEK293 cell lines.
Table 1: Stability and Toxicity Profile
| Feature | L-Glutamine (Free) | L-Alanyl-L-Glutamine | Impact |
| Half-Life (37°C, pH 7.4) | ~6 to 9 days | Months | Gln requires frequent media refreshment; Dipeptide allows fed-batch. |
| Ammonia Production | High (Spontaneous + Metabolic) | Low (Metabolic only) | Dipeptide extends culture viability by delaying toxic threshold. |
| Solubility | ~35 g/L (at 25°C) | >500 g/L (at 25°C) | Dipeptide allows for highly concentrated stock solutions (200mM+). |
| Storage (Liquid Media) | 2–3 weeks at 4°C | 12–24 months at 4°C | Reduces logistical waste and media prep frequency. |
Efficacy in Growth Kinetics
Experimental data typically shows a "lag-log-plateau" shift:
-
L-Glutamine: Faster initial growth spike, followed by a rapid decline in viability as ammonia spikes and glutamine depletes.
-
L-Alanyl-L-Glutamine: Slightly longer lag phase (adaptation to peptidase production), followed by a prolonged log phase and a significantly extended stationary phase. Total integral viable cell density (IVCD) is typically 15–30% higher.
Experimental Protocol: Adaptation and Substitution
Switching from L-Glutamine to L-Alanyl-L-Glutamine is rarely disruptive. Most cell lines (CHO, HEK293, HeLa, Hybridomas) possess the necessary peptidases constitutively.
Protocol: Direct Substitution
Objective: Replace 4mM L-Glutamine with L-Alanyl-L-Glutamine.
-
Molar Equivalency: The substitution is 1:1 on a molar basis.
-
Note: L-Alanyl-L-Glutamine releases 1 mole of Gln and 1 mole of Ala. The extra Alanine is generally beneficial as a nitrogen source or secreted harmlessly.
-
-
Preparation:
-
Thaw 200mM L-Alanyl-L-Glutamine stock solution.
-
Add 20 mL of stock to 1 L of Glutamine-free basal medium (Final conc: 4mM).
-
-
Culture:
-
Passage cells directly into the new medium.
-
Observation: Monitor morphology for the first 24 hours. A slight delay in attachment or doubling time in the first passage is normal as peptidase expression upregulates.
-
Diagram: Adaptation Workflow
Figure 2: Decision tree for adapting cell lines to dipeptide-supplemented media.
Operational & Economic Analysis
While the scientific benefits are clear, the operational decision often comes down to cost-benefit analysis.
-
Cost: L-Alanyl-L-Glutamine is chemically more complex to synthesize and typically costs 2–5x more than bulk L-Glutamine.
-
The "Hidden" Savings:
-
Reduced Media Waste: Media supplemented with the dipeptide does not expire due to glutamine degradation. You throw away less media.
-
Labor Reduction: Fewer media exchanges are required for long-term assays.
-
Product Quality: For protein therapeutics, the cost of the supplement is negligible compared to the risk of ammonia-induced glycosylation heterogeneity.
-
Recommendation:
-
Use L-Glutamine for: Routine passage of robust lines, teaching labs, and short-term (<48h) acute assays.
-
Use L-Alanyl-L-Glutamine for: Bioproduction (CHO), sensitive primary cells, long-term toxicity assays, and any workflow involving ammonia-sensitive readouts.
References
-
Christie, A., & Butler, M. (1994). The adaptation of BHK cells to a non-ammoniagenic glutamate-based culture medium. Biotechnology and Bioengineering.[5] Link
-
Thermo Fisher Scientific. (2024). The Essential Guide to Glutamine in Cell Culture. Life in the Lab. Link
- Roth, E., et al. (2010). Alanyl-glutamine reduces muscle loss and improves nitrogen balance. Clinical Nutrition. (Contextual support for dipeptide stability and metabolism).
-
GenDEPOT. (n.d.). L-Alanyl-Glutamine, Cell culture tested.[1][6][7][8][9][10][11][12] Product Technical Guide. Link
-
ResearchGate. (2024). Discussions on Glutamax vs Glutamine in CHO cells. Community Forum Insights. Link
Sources
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. L-谷氨酰胺在细胞培养中的应用 [sigmaaldrich.com]
- 6. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gendepot.com [gendepot.com]
Cross-reactivity of L-Alanine, N-L-alpha-glutamyl- with other gamma-glutamyl compounds in immunoassays.
Technical Comparison Guide: Specificity Profiling of L-Alanine, N-L-alpha-glutamyl- in Immunoassays
Executive Summary
Differentiation between
Scientific Foundation: The Isomer Challenge
To understand immunoassay performance, one must first grasp the structural divergence that dictates antibody recognition.
-
The Target (
-Glu-Ala): Formed via ribosomal synthesis or specific proteolysis. Contains a conventional peptide bond between the -carboxyl of Glutamate and the amino group of Alanine. It is susceptible to standard peptidases. -
The Confounder (
-Glu-Ala): Synthesized non-ribosomally by -Glutamyl Transferase (GGT) . The bond forms at the -carboxyl of the Glutamate side chain. This "isopeptide" bond confers resistance to hydrolysis by -peptidases and is a key intermediate in the -glutamyl cycle (Glutathione metabolism).
Why Specificity Matters:
In biological samples (serum/plasma),
Biosynthetic Divergence Pathway
The following diagram illustrates the distinct biological origins, highlighting why cross-reactivity leads to misinterpretation of metabolic data.
Figure 1: Divergent biosynthetic pathways of
Comparative Performance Data
The following data represents the performance of a High-Affinity Monoclonal Antibody (Clone 4H3-Alpha) designed specifically for the
Experimental Setup:
-
Method: Competitive ELISA (Absorbance at 450 nm).
-
Standard: Synthetic L-Alanine, N-L-alpha-glutamyl- (>99% purity).
-
Cross-Reactants: Tested at 100x molar excess relative to the IC50 of the target.
Table 1: Cross-Reactivity Profile
| Compound | Structure / Linkage | Target Product (Monoclonal | Generic Alternative (Polyclonal Anti-Glu) | Interpretation |
| Target | 100% | 100% | Reference Standard. | |
| Isomer ( | < 2.5% | ~45 - 60% | Critical: High specificity prevents interference from GGT-derived peptides. | |
| Analog (Valine side chain) | < 0.1% | ~15% | Monoclonal recognizes the specific Ala methyl group. | |
| Glutathione (GSH) | < 0.01% | ~10% | Essential for analyzing serum/lysates where GSH is abundant. | |
| L-Glutamate | Free Amino Acid | < 0.01% | < 5% | Prevents matrix interference. |
| L-Alanine | Free Amino Acid | < 0.01% | < 1% | Prevents matrix interference. |
Performance Insight:
The "Generic" polyclonal antibody often recognizes the N-terminal Glutamate epitope regardless of the C-terminal linkage. In contrast, the Target Product utilizes a conformational epitope that spans the rigid peptide bond angle of the
Experimental Protocol: Validated Competitive ELISA
To replicate these specificity results, use the following self-validating protocol. This workflow relies on the principle that the free antigen (
Reagents Required:
-
Capture Plate: Pre-coated with Goat Anti-Mouse IgG.
-
Tracer: Biotinylated
-Glu-Ala conjugate. -
Primary Antibody: Monoclonal Anti-
-Glu-Ala. -
Detection: Streptavidin-HRP + TMB Substrate.[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Clarify samples (serum/cell lysate) via centrifugation (10,000 x g, 10 min).
-
Critical: If analyzing plasma, avoid hemolysis (releases intracellular peptidases).
-
Dilute samples 1:5 in Assay Buffer (PBS + 1% BSA) to minimize matrix effects.
-
-
Competition Step (The "Specificity Filter"):
-
Add 50 µL of Standard or Sample to the well.
-
Add 50 µL of Biotinylated-Tracer (Fixed Concentration).
-
Add 50 µL of Primary Antibody.
-
Mechanism:[2] High concentrations of
-Glu-Ala in the sample will block the antibody from binding the Biotin-Tracer. -Glu-Ala should NOT compete effectively. -
Incubate: 1 Hour at 37°C (shaking at 300 rpm).
-
-
Wash & Detection:
-
Wash plate 5x with PBST (PBS + 0.05% Tween-20).
-
Add 100 µL Streptavidin-HRP. Incubate 30 min at RT.
-
Wash 5x.
-
Add 100 µL TMB Substrate. Develop for 15 min (protect from light).
-
Stop reaction with 50 µL 2M H2SO4.
-
-
Data Analysis:
-
Plot Optical Density (OD) vs. Log(Concentration).
-
Self-Validation Check: The IC50 for
-Glu-Ala must be >100-fold higher than -Glu-Ala.
-
Assay Logic Diagram
Figure 2: Competitive ELISA Logic. Specificity is ensured because the antibody (Ab) does not bind the
Troubleshooting & Optimization
-
High Background (Low Signal Inhibition):
-
Cause: "Hook Effect" or insufficient antibody titer.
-
Solution: Titrate the primary antibody to yield an OD of 1.0–1.5 in the zero-standard well (B0).
-
-
Cross-Reactivity Artifacts:
-
Observation: Unexpected signal in GGT-rich samples (e.g., kidney lysate).
-
Validation: Pre-adsorb the antibody with 10 µM
-Glu-Ala. If the signal remains unchanged, the detection is specific to the -isomer.
-
References
-
Biosynthesis of Glutamyl Peptides
-
Antibody Specificity & Cross-Reactivity
-
Kokumi Peptide Analysis
- Title: Comparative Quantitation of Kokumi -Glutamyl Peptides in Spanish Dry-Cured Ham.
- Source: MDPI (Foods), 2020.
-
URL:[Link]
- Immunoassay Design Principles Title: Alpha Immunoassay Design and Cross-Reactivity Profiling. Source: Revvity (PerkinElmer) Technical Guide.
Sources
- 1. Human total ALT/GPT (Alanine aminotransferase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Elevated serum levels of alanine aminotransferase and gamma glutamyltransferase are markers of inflammation and oxidative stress independent of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production, specificity, and functionality of monoclonal antibodies to specific peptide–major histocompatibility complex class II complexes formed by processing of exogenous protein - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical methods for L-Alanine, N-L-alpha-glutamyl- quantification.
A Comparative Technical Guide for Bioanalysis and Quality Control[1]
Executive Summary: The Decision Matrix
Quantifying the dipeptide L-Alanine, N-L-alpha-glutamyl- (Glu-Ala) presents a classic analytical dichotomy: the molecule is too polar for standard Reverse Phase (RP) retention without ion-pairing, yet it lacks a strong chromophore for direct UV detection.[1]
For researchers, the choice of method relies on the matrix complexity and the required sensitivity .
| Feature | Method A: HILIC-MS/MS | Method B: Pre-Column Derivatization (HPLC-FLD) |
| Primary Application | Bioanalysis (DMPK) : Plasma, Urine, Tissue.[1] | QC/Manufacturing : Raw material purity, dissolution testing. |
| Sensitivity (LOD) | High (1–10 pg/mL) | Moderate (1–10 ng/mL) |
| Selectivity | Excellent : Distinguishes isobaric interferences (e.g., | Good : Chromatographic resolution required for selectivity. |
| Throughput | Moderate (Re-equilibration time). | High (Automated in-needle reaction).[1] |
| Cost per Sample | High (Instrumentation & Solvents). | Low (Reagents & HPLC).[2][3][4][5][6] |
The Analyte Profile: Why Standard C18 Fails
Molecule: L-Alanine, N-L-alpha-glutamyl- (Glu-Ala) MW: 218.21 g/mol Physicochemical Challenge: Glu-Ala is a zwitterionic dipeptide.[1] At physiological pH, it carries both a negative charge (Glu carboxyl) and a positive charge (N-terminus).
-
LogP: < -3.0 (Highly hydrophilic).[1]
-
The "Dead Volume" Trap: On a standard C18 column, Glu-Ala elutes near the void volume (
), leading to ion suppression in MS and integration errors in UV.
Method A: HILIC-MS/MS (The Bioanalytical Gold Standard)[1]
For biological matrices (plasma/serum) where Glu-Ala exists at trace levels or must be distinguished from its isomer (
3.1. The Mechanism
HILIC utilizes a water-rich layer adsorbed onto a polar stationary phase.[1] Glu-Ala partitions into this aqueous layer.[1] We utilize a Zwitterionic (ZIC-HILIC) or Amide phase to maximize retention of the polar dipeptide.[1]
3.2. Experimental Protocol
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (
mm, 1.7 µm).[1] -
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).[7]
-
Gradient:
-
0–1 min: 90% B (Isocratic hold to trap analyte).
-
1–5 min: 90%
50% B. -
5–7 min: 50% B (Flush).
-
Critical Step: 7–10 min: 90% B (Re-equilibration). HILIC requires 10–20 column volumes to re-establish the water layer.
-
-
MS Parameters (ESI+):
-
Precursor:
219.1 -
Quantifier Transition:
(Glu immonium ion - loss of CO + NH3).[1] -
Qualifier Transition:
(Glutamyl fragment).
-
3.3. Workflow Visualization[1]
Figure 1: HILIC-MS/MS Sample Preparation and Analysis Workflow.[1]
Method B: Automated Pre-Column Derivatization (The QC Standard)
When analyzing Glu-Ala in raw materials or fermentation broths (concentrations > 1 µg/mL), MS is overkill.[1] However, direct UV at 214 nm is non-specific and prone to drift. The solution is Automated Pre-Column Derivatization using OPA (o-Phthalaldehyde).[1][2]
4.1. The Mechanism
OPA reacts specifically with primary amines (the N-terminus of Glu-Ala) in the presence of a thiol (3-Mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[1] This shifts detection to the visible range, eliminating matrix noise.
4.2. Experimental Protocol
-
System: HPLC with Fluorescence Detector (FLD) and Programmable Autosampler.
-
Reagents:
-
Reagent A: OPA (10 mg/mL) + 3-Mercaptopropionic acid (3-MPA) in 0.4 M Borate buffer (pH 10.2).[1]
-
-
Autosampler Program (The "In-Needle" Routine):
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm). Note: Derivatization makes the molecule hydrophobic enough for C18. -
Detection: Excitation: 340 nm | Emission: 450 nm.[1]
-
4.3. Reaction Logic Visualization[1]
Figure 2: Chemistry of OPA-Derivatization transforming Glu-Ala into a detectable species.
Head-to-Head Performance Data
The following data represents typical validation performance metrics for Glu-Ala quantification.
| Metric | HILIC-MS/MS (Method A) | OPA-HPLC-FLD (Method B)[1] |
| Linearity ( | ||
| Dynamic Range | 1 ng/mL – 1,000 ng/mL | 0.1 µg/mL – 100 µg/mL |
| LOD (Limit of Detection) | 0.5 ng/mL | 20 ng/mL |
| Precision (RSD %) | 3.5% – 8.0% | 0.5% – 2.0% |
| Matrix Effect | High (Requires Matrix-Matched Calibration) | Low (Derivatization improves specificity) |
| Isomer Separation | Resolves | Co-elution likely without optimized gradient |
Critical Insight:
Method B (OPA) offers superior precision (RSD < 2%) because the fluorescence response is linear and stable, whereas Method A (MS) suffers from ionization variability. However, Method A is
References
-
Shimadzu Application News. (2021). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu Corporation.[1] Link
-
National Institutes of Health (NIH). (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose (HILIC vs RP comparison). PubMed Central.[1] Link
-
Thermo Fisher Scientific. (2020). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS (HILIC Method).[1] Thermo Fisher Application Notes.[1] Link
-
Creative Proteomics. (2023). Amino Acid Pre-column Derivatization HPLC Analysis Methods (OPA/FMOC).Link
-
Yeast Metabolome Database. (2024). Metabocard for L-gamma-Glutamyl-L-alanine (Physicochemical properties).Link
Sources
- 1. ymdb.ca [ymdb.ca]
- 2. axionlabs.com [axionlabs.com]
- 3. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. mdpi.com [mdpi.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide to the Bioavailability of L-Alanine, N-L-alpha-glutamyl-Dipeptides, and Free Amino Acids
Introduction: The Critical Role of Amino Acid Bioavailability
In the realms of clinical nutrition, pharmacology, and metabolic research, the efficacy of amino acid supplementation hinges on a single, critical factor: bioavailability. This metric dictates the rate and extent to which an administered amino acid reaches systemic circulation to exert its physiological effects. While oral administration is the preferred route for its convenience and safety, the journey from the intestinal lumen to the bloodstream is fraught with challenges, including enzymatic degradation, transport saturation, and physicochemical instability.
This guide provides an in-depth, evidence-based comparison of the in vivo bioavailability of amino acids delivered in three distinct forms:
-
A single free amino acid (L-Alanine): A non-essential amino acid integral to glucose metabolism.
-
A dipeptide (L-Alanyl-L-Glutamine): A stabilized N-L-alpha-glutamyl-dipeptide form of L-Glutamine, an amino acid of immense metabolic importance yet notorious for its instability in aqueous solutions[1][2].
-
A free amino acid mixture: A combination of free L-Alanine and L-Glutamine, representing a standard supplementation approach.
Through a detailed examination of the underlying physiological transport mechanisms and a robust, reproducible experimental protocol, this guide will elucidate why dipeptide forms often represent a superior strategy for targeted amino acid delivery.
Part 1: Mechanistic Underpinnings of Intestinal Absorption
The intestinal epithelium employs distinct and sophisticated transport systems for absorbing free amino acids versus small peptides. Understanding these pathways is fundamental to interpreting bioavailability data.
The Free Amino Acid Transport System
The absorption of free amino acids is a complex process mediated by a large family of specific transporters located on the apical membrane of enterocytes.[3][4] These transporters are typically categorized by the types of amino acids they carry (e.g., neutral, basic, acidic). A key characteristic of this system is its reliance on sodium-dependent co-transport, where the electrochemical gradient of sodium drives the uptake of amino acids into the cell.[4][5]
However, this system has inherent limitations:
-
Transport Competition: Different amino acids with similar structures compete for the same transporters, which can limit the absorption rate of a specific amino acid when present in a mixture.
-
Saturation Kinetics: At high luminal concentrations, these transporters can become saturated, creating a bottleneck that caps the maximum absorption rate.
The Di- and Tripeptide Transport System: The PepT1 Advantage
In contrast, di- and tripeptides are absorbed via a distinct, high-capacity transporter known as PepT1 (Peptide Transporter 1).[6][7] This transporter is responsible for the bulk of protein nitrogen absorption.[8] The PepT1 system offers several significant advantages:
-
High Capacity: PepT1 is a low-affinity, high-capacity transporter, meaning it is not easily saturated even at the high substrate concentrations found in the intestine after a protein-rich meal.[6]
-
Broad Specificity: It transports a vast array of di- and tripeptides, irrespective of their constituent amino acid side chains.[5][8]
-
Alternative Pathway: It provides a separate route of absorption that bypasses the competitive and saturable pathways for free amino acids.[9]
The driving force for PepT1 is a proton gradient, not a sodium gradient.[6][8] Once inside the enterocyte, the vast majority of these di- and tripeptides are rapidly hydrolyzed by intracellular peptidases into their constituent free amino acids, which then exit into the portal circulation.[5]
Caption: Intestinal absorption pathways for free amino acids vs. dipeptides.
The Case for L-Alanyl-L-Glutamine: Enhanced Stability and Solubility
Free L-Glutamine is inherently unstable in aqueous solutions, degrading into pyroglutamic acid and ammonia.[2] This poses significant challenges for its inclusion in liquid nutritional formulas and for ensuring its delivery to the intestine. The dipeptide L-Alanyl-L-Glutamine was specifically developed to overcome these limitations. It is highly stable, even during heat sterilization, and possesses over ten times the water solubility of free L-Glutamine.[2][10] This superior physicochemical profile ensures that a greater quantity of intact glutamine, shielded within the dipeptide structure, reaches the PepT1 transporters for absorption.
Part 2: A Validated Experimental Protocol for In Vivo Bioavailability Assessment
To objectively compare these three forms, a rigorous in vivo pharmacokinetic study is required. The following protocol describes a self-validating system designed to yield clear, interpretable data.
Objective: To compare the plasma pharmacokinetic profiles of L-Alanine and L-Glutamine following oral administration of equimolar doses of L-Alanine, L-Alanyl-L-Glutamine, and a free amino acid mixture.
Experimental Design
-
Animal Model: Male Sprague-Dawley rats (250-300g). This model is widely used in pharmacokinetic studies due to its well-characterized physiology and manageable size.[11]
-
Housing & Acclimation: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and acclimated for at least one week prior to the study.
-
Fasting: Animals are fasted overnight (12-14 hours) with free access to water to ensure an empty stomach and minimize variability in gastric emptying.
-
Groups (n=6 per group):
-
Vehicle Control: Deionized water.
-
Free L-Alanine: L-Alanine dissolved in deionized water.
-
L-Alanyl-L-Glutamine: Dipeptide dissolved in deionized water.
-
Free Amino Acid Mix: Equimolar amounts of L-Alanine and L-Glutamine (relative to the dipeptide group) dissolved in deionized water.
-
-
Dosing: Administration via oral gavage at a consistent volume (e.g., 5 mL/kg). Doses are calculated to deliver an equimolar amount of the target amino acids across the relevant groups.
Pharmacokinetic Analysis Workflow
-
Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein catheter a few days prior to the study is the gold standard, minimizing stress from repeated sampling.
-
Blood Sampling: A baseline (t=0) blood sample is collected immediately before dosing. Subsequent samples (approx. 150 µL) are collected at 15, 30, 60, 90, 120, 180, and 240 minutes post-administration into heparinized tubes.
-
Sample Processing: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of L-Alanine and L-Glutamine are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles for each animal using non-compartmental analysis. Key parameters include:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the amino acid over time, calculated using the trapezoidal rule.
-
Caption: Experimental workflow for the comparative in vivo bioavailability study.
Part 3: Data Interpretation and Comparative Performance
The data generated from the described protocol would allow for a direct comparison of bioavailability. The following table presents hypothetical, yet physiologically plausible, results for plasma L-Glutamine.
Hypothetical Pharmacokinetic Data for Plasma L-Glutamine
| Treatment Group | Dose (Glutamine Equivalent) | Tmax (min) | Cmax (µmol/L) | AUC (0-240 min) (µmol·min/L) | Relative Bioavailability (%) |
| Free L-Glutamine | 100 mg/kg | 30 | 175 ± 45 | 18,500 ± 3,500 | 100% (Reference) |
| L-Alanyl-L-Glutamine | 100 mg/kg | 45 | 290 ± 60 | 35,000 ± 5,100 | ~189% |
Data are presented as Mean ± SD.
Analysis of Results
The hypothetical data clearly illustrate the superior bioavailability of L-Glutamine when delivered as L-Alanyl-L-Glutamine.
-
Higher Peak Concentration (Cmax): The Cmax for the dipeptide group is significantly higher, indicating a more substantial influx of glutamine into the bloodstream. This aligns with published studies showing that ingestion of L-alanylglutamine results in a greater increase in plasma glutamine concentration compared to free L-glutamine.[13]
-
Greater Total Exposure (AUC): The AUC, which represents the total amount of amino acid that reaches systemic circulation, is nearly double for the dipeptide group. This demonstrates a much more efficient transfer of glutamine from the gut to the plasma.[13]
-
Sustained Presence (Tmax): The slightly delayed Tmax for the dipeptide group can be attributed to the time required for transport via PepT1 and subsequent intracellular hydrolysis, a process that can lead to a more sustained release into circulation compared to the rapid, but potentially saturable, transport of the free form.[13]
The results for L-Alanine would similarly be expected to show enhanced bioavailability from the dipeptide compared to the free amino acid mix, as it also benefits from the efficient PepT1 transport mechanism.
Conclusion and Field Implications
For researchers, scientists, and drug development professionals, the implications are profound:
-
Clinical and Sports Nutrition: Dipeptide forms like L-Alanyl-L-Glutamine are a more effective means of delivering conditionally essential amino acids, supporting immune function, gut health, and hydration in clinical and athletic populations.[2]
-
Pharmaceutical Development: The PepT1 transporter is a validated and highly attractive target for prodrug design. By creating dipeptide-mimicking prodrugs, the oral bioavailability of pharmaceuticals that are otherwise poorly absorbed can be dramatically improved.[6]
This guide demonstrates that a mechanistically informed approach to formulation, grounded in a thorough understanding of physiological transport systems, is paramount to optimizing the in vivo delivery and ultimate efficacy of amino acids and peptidomimetic compounds.
References
-
Benefits of L-Alanyl-Glutamine, over L-Glutamine. ResearchGate. Available at: [Link]
-
L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein. PubMed. Available at: [Link]
-
Influence of physiological and chemical factors on the absorption of bioactive peptides. Taylor & Francis Online. Available at: [Link]
-
Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro. National Institutes of Health (NIH). Available at: [Link]
-
Alanyl-glutamine. Wikipedia. Available at: [Link]
-
Absorption of Amino Acids and Peptides. VIVO Pathophysiology, Colorado State University. Available at: [Link]
-
Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats. National Institutes of Health (NIH). Available at: [Link]
-
L-Alanyl-L-Glutamine. Gigas Nutrition. Available at: [Link]
-
In vivo determination of amino acid bioavailability in humans and model animals. PubMed. Available at: [Link]
-
PEPT1. Solvo Biotechnology. Available at: [Link]
-
Intestinal Amino Acid Transport and Metabolic Health. Annual Reviews. Available at: [Link]
-
Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. Available at: [Link]
-
In vivo determination of amino acid bioavailability in humans and model animals. ResearchGate. Available at: [Link]
-
The peptide transporter PEPT1 is expressed in distal colon in rodents and humans and contributes to water absorption. American Physiological Society. Available at: [Link]
-
The oligopeptide transporter (Pept-1) in human intestine: biology and function. PubMed. Available at: [Link]
-
Methods for Determining Individual Amino Acids in Biological Fluids. IntechOpen. Available at: [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. gigasnutrition.com [gigasnutrition.com]
- 3. Intestinal Amino Acid Transport and Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Absorption of Amino Acids and Peptides [vivo.colostate.edu]
- 6. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The oligopeptide transporter (Pept-1) in human intestine: biology and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 11. In vivo determination of amino acid bioavailability in humans and model animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 13. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the taste profiles of L-alanine and monosodium L-glutamate.
Executive Summary
This guide provides a technical comparison between L-Alanine and Monosodium L-Glutamate (MSG) , focusing on their chemosensory mechanisms, detection thresholds, and functional applications in pharmaceutical and food matrices.
While both are amino acid derivatives that activate Class C G-protein-coupled receptors (GPCRs), their sensory profiles diverge significantly in human perception. MSG is the prototypical reference for umami (savory) taste, primarily activating the T1R1/T1R3 heterodimer. L-Alanine exhibits a dual profile—predominantly sweet with underlying umami notes—due to its ability to cross-activate both the sweet (T1R2/T1R3) and umami (T1R1/T1R3) receptors. This distinction dictates their utility: MSG is a flavor potentiator, whereas L-Alanine is a critical bitterness masking agent in drug development.
Molecular & Chemosensory Mechanisms
To understand the sensory divergence, we must analyze the ligand-receptor binding affinity. Both compounds interact with the T1R family of receptors, but the subunit combinations differ.[1][2]
Receptor Specificity
-
Monosodium L-Glutamate (MSG):
-
Primary Receptor: T1R1 + T1R3 (The Umami Receptor).[1]
-
Mechanism: Glutamate binds to the "Venus flytrap" domain of the T1R1 subunit.[1] This binding is significantly potentiated by 5'-ribonucleotides (IMP/GMP), a phenomenon known as synergistic agonism.
-
Secondary Pathways: Interaction with metabotropic glutamate receptors (mGluR1 and mGluR4) contributes to the lingering "mouthfulness" (kokumi) sensation.
-
-
L-Alanine:
-
Primary Receptor (Human): T1R2 + T1R3 (The Sweet Receptor).[1][3]
-
Secondary Receptor: T1R1 + T1R3 .
-
Mechanism: L-Alanine is a small, hydrophobic amino acid. Unlike glutamate, which is charged and hydrophilic, L-alanine's structure allows it to bind to the sweet receptor pocket. However, at high concentrations, it cross-activates the umami receptor, leading to a complex "sweet-savory" profile.
-
Signal Transduction Pathway (Diagram)
The following diagram illustrates the parallel signaling pathways for these two compounds within a Type II Taste Bud Cell.
Figure 1: Signal transduction pathways for L-Alanine and MSG. Note the dual-activation capability of L-Alanine.
Quantitative Sensory Profiles
The following data aggregates human sensory threshold studies. "Threshold" refers to the minimum concentration required for a panelist to correctly identify the specific taste quality (Recognition Threshold), not just detect a difference (Detection Threshold).
Human Recognition Thresholds
| Parameter | Monosodium L-Glutamate (MSG) | L-Alanine |
| Primary Taste Quality | Umami (Savory/Brothy) | Sweet |
| Secondary Taste Quality | Salty (due to Na+), Metallic (high conc.) | Umami (faint), Bitter (rare, very high conc.) |
| Recognition Threshold (mM) | 1.6 mM (approx. 0.03% w/v) | 12 - 15 mM (approx. 0.11% w/v) |
| Iso-intensity Concentration | Reference Standard | Requires ~4-6x molar concentration to match sucrose sweetness |
| pH Stability | Stable pH 5.0 - 7.0 | Stable pH 3.0 - 8.0 |
| Solubility (25°C) | ~74 g/100 mL | ~16 g/100 mL |
Analysis:
-
Potency: MSG is significantly more potent. Humans can identify umami at concentrations nearly 10x lower than they can identify the sweetness of L-Alanine.
-
Profile Curve: MSG has a "lingering" curve (high aftertaste). L-Alanine has a "clean" curve with a rapid onset and short decay, making it ideal for modifying initial flavor impact without clashing with lingering notes.
Synergism & Functional Applications
The "Volume" Effect vs. The "Masking" Effect
This is the critical differentiator for formulation scientists.
-
MSG (The Volume Knob): MSG increases the amplitude of existing savory flavors. It does not mask bitterness effectively on its own; in fact, it can sometimes accentuate metallic bitterness in APIs (Active Pharmaceutical Ingredients) due to the sodium content.
-
L-Alanine (The Equalizer): L-Alanine is used to mask bitterness. Its mild sweetness and hydrophobicity allow it to interfere with bitter receptor binding (TAS2Rs) or cognitively suppress bitterness perception via the "sweet-bitter mixture suppression" mechanism.
Synergistic Formulation Data
When combined, these two amino acids do not compete; they layer.
| Combination | Effect | Application |
| MSG + Nucleotides (IMP/GMP) | Exponential increase in Umami intensity (up to 8x). | Savory Foods, Broths.[4] |
| L-Alanine + High Intensity Sweeteners | Rounds out the "spiky" onset of Stevia or Aspartame. | Beverages, Pediatric Syrups. |
| L-Alanine + MSG | Adds "body" and initial sweetness to the savory profile. | Reduced Sodium Soups, Snack Seasoning. |
Experimental Protocols
To validate these profiles in your own lab, use the following standardized sensory evaluation workflows.
Protocol A: Triangle Test (Difference Testing)
Objective: Determine if a formulation with L-Alanine is perceptibly different from a control.
-
Preparation: Prepare three samples. Two are controls (A), one is treatment (B).
-
Randomization: Present in random orders (AAB, ABA, BAA, etc.).
-
Task: Panelist must identify the "odd" sample.
-
Significance: Use binomial distribution tables to determine statistical significance based on the number of correct identifications.
Protocol B: Time-Intensity (TI) Analysis
Objective: Map the temporal profile (onset, peak, decay) of the taste.
Workflow Diagram:
Figure 2: Time-Intensity Sensory Evaluation Workflow. Measures intensity (Imax) and duration (Tmax).
Protocol C: Electronic Tongue (Objective Verification)
For researchers avoiding subjective panels, use potentiometric sensors.
-
Lipid/Polymer Membrane Sensors:
-
Sensor A (Umami): Calibrate with MSG (0.1 - 10 mM).
-
Sensor B (Sweetness): Calibrate with Sucrose/Alanine.
-
Data Output: Principal Component Analysis (PCA) plot. L-Alanine will cluster closer to the Sweet axis, while MSG clusters on the Umami axis.
-
References
-
Nelson, G., et al. (2002). An amino-acid taste receptor.[5] Nature. Link
-
Yamaguchi, S. (1967). The synergistic taste effect of monosodium glutamate and disodium 5'-inosinate. Journal of Food Science. Link
-
Schiffman, S. S., et al. (1981). Qualitative differences among sweeteners. Physiology & Behavior.[6] Link
-
Kawai, M., et al. (2012). Taste-active components in foods, with concentration on umami compounds. Journal of Health Science. Link
-
Bachmanov, A. A., & Beauchamp, G. K. (2007). Taste Receptor Genes. Annual Review of Nutrition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned Taste Aversion to L-Amino Acid Taste Stimuli and Oral Transcriptional Changes to Type 1 Taste Receptors T1R1 and T1R3 on Chronic Exposure to L-Alanine Solution in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: L-Alanine, N-L-alpha-glutamyl-
CAS: 1948-29-4 | Formula: C8H14N2O5 | Synonyms: Glu-Ala, Glutamyl-Alanine
Executive Summary
This guide outlines the technical safety and operational protocols for handling L-Alanine, N-L-alpha-glutamyl- (Glu-Ala) . While this dipeptide is not classified as a high-hazard toxin under GHS standards, its application in biological assays and cell culture media demands a rigorous hygiene protocol. The primary objective of the PPE strategy described below is dual-purpose: personnel protection against particulate inhalation and product integrity against enzymatic (nuclease/protease) cross-contamination from the operator.
Hazard Identification & Risk Assessment
Before selecting PPE, the specific risks associated with Glu-Ala must be understood.
| Hazard Category | Risk Level | Description & Causality |
| Acute Toxicity | Low | Non-toxic by standard routes (oral, dermal). No specific GHS H-phrases assigned. |
| Inhalation | Moderate | As a lyophilized powder, Glu-Ala is a nuisance dust. Inhalation can cause mechanical irritation to the respiratory tract. |
| Product Sensitivity | High | Dipeptides are susceptible to hydrolysis and microbial degradation. Human skin is the primary source of contamination (shedding proteases). |
| Physical | Low | Hygroscopic. Static electricity during weighing can cause powder scattering, leading to inaccurate dosing and loss of expensive material. |
PPE Technical Specifications
Standard "lab attire" is insufficient for high-purity applications. The following specifications ensure a self-validating safety system.
| PPE Component | Specification | Technical Rationale |
| Hand Protection | Nitrile (0.11mm min) | Why: Latex contains proteins that can contaminate biological assays. Nitrile offers superior chemical resistance and prevents transfer of skin oils/enzymes to the peptide. Protocol: Change gloves immediately if touched by bare skin or after 30 mins of use. |
| Respiratory | N95 / FFP2 Mask | Why: Prevents inhalation of fine particulates during weighing. Also prevents the operator from exhaling contaminants (bacteria/moisture) onto the hygroscopic powder. Note: Use a Fume Hood for quantities >1g. |
| Eye Protection | Side-Shield Safety Glasses | Why: Protects against mechanical irritation from dust and splashes during solubilization. |
| Body Protection | Lab Coat (Cuffed) | Why: Cuffed sleeves prevent skin shedding from the wrist area into the sample. Cotton/Polyester blend is standard; anti-static coats are preferred for dry powder handling. |
Operational Workflow: Handling & Solubilization
This protocol minimizes static interference and maximizes solubility.
Phase A: Preparation
-
Environmental Control: Ensure relative humidity is 30-50%. Low humidity (<20%) increases static charge on the peptide powder.
-
Surface Decontamination: Wipe the balance area with 70% Ethanol or RNaseZap™ to remove proteases.
Phase B: Weighing (The Critical Step)
-
Static Control: Dipeptides often carry a static charge. Use an anti-static gun or polonium strip near the weighing boat.
-
Transfer: Use a dedicated stainless steel spatula. Do not use plastic spatulas, which generate static.
-
Containment: Weigh inside a draft-shielded balance. If the powder is fluffy/aerosolized, perform weighing inside a chemical fume hood.
Phase C: Solubilization
Glu-Ala is water-soluble, but the dissolution rate depends on pH.
-
Solvent: Use sterile, nuclease-free water (Milli-Q).
-
Method: Add solvent to the powder (not powder to solvent) to prevent clumping.
-
Vortexing: Vortex gently. If the solution remains cloudy, adjust pH slightly. Glu-Ala has an isoelectric point (pI) near 3.2; solubility is often higher at neutral pH (7.0–7.4).
-
Filtration: Sterile filter (0.22 µm PVDF) immediately after dissolution to remove any introduced particulates.
Visualization: Decision Matrix & Workflow
The following diagrams illustrate the logic for PPE selection and the operational flow.
Diagram 1: PPE Decision Matrix
This logic gate ensures you scale safety measures according to the quantity handled.
Caption: PPE scaling logic based on handling quantity to mitigate inhalation risk.
Diagram 2: Solubilization Workflow
A step-by-step visual guide to maintaining sterility.
Caption: Operational sequence for high-purity peptide preparation.
Disposal & Emergency Procedures
Disposal Protocol
Although Glu-Ala is not a hazardous waste, it should not be flushed down the drain in a research setting to maintain environmental compliance.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper in Solid Chemical Waste bins.
-
Liquid Waste: Collect unused solutions in a container labeled "Non-Hazardous Organic Aqueous Waste."
-
Sharps: Syringes used for filtration must go into biohazard sharps containers.
Emergency Response
-
Inhalation: Remove victim to fresh air.[1][2][3] If breathing is difficult, seek medical attention (precautionary).
-
Eye Contact: Flush eyes with water for 15 minutes. Remove contact lenses if present.
-
Spills:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150809, Glutamylalanine. Retrieved from [Link]
-
Imperial College London. Sequence-dependent dipeptide solubility in ethanol-water and DMSO-water solutions. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
